Product packaging for Antibiotic K 4(Cat. No.:CAS No. 84890-90-4)

Antibiotic K 4

Cat. No.: B1665118
CAS No.: 84890-90-4
M. Wt: 477.5 g/mol
InChI Key: ATQVBSVAXDRWFW-HBMCJLEFSA-N
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Description

from Actinomadura spiculosospora

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N3O6P B1665118 Antibiotic K 4 CAS No. 84890-90-4

Properties

CAS No.

84890-90-4

Molecular Formula

C23H32N3O6P

Molecular Weight

477.5 g/mol

IUPAC Name

[(1R)-2-(4-hydroxyphenyl)-1-[[(2S)-1-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]ethyl]phosphonic acid

InChI

InChI=1S/C23H32N3O6P/c1-15(2)21(24-3)23(29)26-22(28)19(13-16-7-5-4-6-8-16)25-20(33(30,31)32)14-17-9-11-18(27)12-10-17/h4-12,15,19-21,24-25,27H,13-14H2,1-3H3,(H,26,28,29)(H2,30,31,32)/t19-,20+,21-/m0/s1

InChI Key

ATQVBSVAXDRWFW-HBMCJLEFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)N[C@@H](CC2=CC=C(C=C2)O)P(=O)(O)O)NC

Canonical SMILES

CC(C)C(C(=O)NC(=O)C(CC1=CC=CC=C1)NC(CC2=CC=C(C=C2)O)P(=O)(O)O)NC

Appearance

Solid powder

Other CAS No.

84890-90-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antibiotic K 4;  I5B1;  I5-B1;  I5 B1;  K-4;  K4;  K 4; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Origin of the Angiotensin-Converting Enzyme Inhibitor, Peptide K-4

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the discovery, origin, and biochemical characteristics of the peptide "Antibiotic K 4," a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). Originally isolated from the fermentation broth of the novel actinomycete, Actinomadura spiculosospora, K-4 is a unique oligopeptide with significant potential in cardiovascular research. This document details the foundational discovery, the producing microorganism, key quantitative data, and the putative experimental protocols for its isolation and characterization. Furthermore, it clarifies the distinction between the ACE inhibitor K-4 and a similarly named synthetic antimicrobial peptide to prevent scientific ambiguity.

Discovery and Origin

The peptide inhibitor, designated K-4, was first reported in 1986 by a team of researchers led by T. Koguchi.[1][2] Their work identified a novel strain of actinomycete, K-4, as the producer of this bioactive compound.

Producing Microorganism: Actinomadura spiculosospora K-4

The K-4 peptide is a secondary metabolite produced by the bacterial strain K-4, which was identified as a new species and named Actinomadura spiculosospora.[1][2] Actinomycetes are a well-known source of a wide array of bioactive compounds, including many clinically significant antibiotics and enzyme inhibitors. The discovery of K-4 from a novel species of Actinomadura highlights the importance of microbial screening programs in the identification of new therapeutic leads.

A Note on Nomenclature: Distinguishing from the Synthetic "K4 Peptide"

It is critical to distinguish the ACE inhibitor K-4 from a synthetic antimicrobial peptide also referred to as "K4 peptide." The latter is a 14-residue linear peptide with the sequence KKKKPLFGLFFGLF, known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The ACE inhibitor K-4, the subject of this guide, is a naturally occurring oligopeptide with a distinct structure and biological activity.

Biochemical and Pharmacological Properties

K-4 is characterized as a specific and reversible inhibitor of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure in the renin-angiotensin system.

Quantitative Data

The following table summarizes the key quantitative parameters reported for the K-4 peptide.

ParameterValueReference
Inhibition Constant (Ki) for ACE 0.18 µM[1][2]
Inhibition Mechanism Non-competitive[1][2]
In Vivo Activity

Intravenous administration of K-4 in rats has been shown to inhibit the pressor response to angiotensin I, demonstrating its potential as a hypotensive agent.[1][2]

Structural Information

Initial structural characterization revealed that K-4 is an oligopeptide. Its composition includes L-phenylalanine and a C-terminal residue of (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid.[1][2] This phosphonic acid analog of tyrosine is a key feature of the K-26 family of natural product ACE inhibitors, to which K-4 belongs.

Experimental Protocols (Putative)

While the full detailed experimental protocols from the original discovery are not publicly available, this section outlines the likely methodologies based on the published literature for the discovery and characterization of similar microbial metabolites.

Fermentation of Actinomadura spiculosospora K-4

The production of K-4 would begin with the cultivation of Actinomadura spiculosospora K-4 in a suitable liquid fermentation medium.

Workflow for K-4 Production:

fermentation_workflow cluster_fermentation Fermentation inoculum Inoculum Preparation (Actinomadura spiculosospora K-4) fermentation Shake Flask or Bioreactor Fermentation inoculum->fermentation Inoculation harvest Harvest of Culture Broth fermentation->harvest Incubation

Caption: Workflow for the fermentation of Actinomadura spiculosospora K-4.

Protocol:

  • Inoculum Preparation: A seed culture of Actinomadura spiculosospora K-4 is prepared by inoculating a suitable agar slant or liquid medium and incubating until sufficient growth is achieved.

  • Fermentation: The seed culture is then used to inoculate a larger volume of production medium in shake flasks or a bioreactor. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of K-4.

  • Harvesting: After an appropriate incubation period, the culture broth containing the secreted K-4 peptide is harvested by centrifugation or filtration to remove the microbial biomass.

Isolation and Purification of K-4 Peptide

The isolation and purification of K-4 from the culture broth would likely involve a multi-step chromatographic process.

Workflow for K-4 Isolation and Purification:

purification_workflow start Harvested Culture Broth ion_exchange Ion-Exchange Chromatography start->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration hplc Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) gel_filtration->hplc end Purified K-4 Peptide hplc->end

Caption: A putative workflow for the isolation and purification of the K-4 peptide.

Protocol:

  • Initial Extraction: The harvested culture supernatant is subjected to an initial extraction or concentration step, possibly involving solid-phase extraction or precipitation.

  • Ion-Exchange Chromatography: The crude extract is then loaded onto an ion-exchange chromatography column to separate molecules based on their net charge.

  • Gel Filtration Chromatography: Fractions containing the ACE inhibitory activity are pooled and further purified by gel filtration chromatography to separate molecules based on their size.

  • Reverse-Phase HPLC: The final purification step would likely involve reverse-phase high-performance liquid chromatography (RP-HPLC) to yield a highly purified K-4 peptide.

Characterization of K-4 Peptide

The purified K-4 peptide would then be subjected to a series of analytical techniques to determine its structure and biological activity.

Workflow for K-4 Characterization:

characterization_workflow cluster_structure Structural Analysis cluster_activity Biological Activity purified_k4 Purified K-4 mass_spec Mass Spectrometry (MS) purified_k4->mass_spec nmr Nuclear Magnetic Resonance (NMR) Spectroscopy purified_k4->nmr amino_acid Amino Acid Analysis purified_k4->amino_acid ace_assay ACE Inhibition Assay purified_k4->ace_assay in_vivo In Vivo Studies (e.g., Rat model) ace_assay->in_vivo

Caption: Workflow for the structural and biological characterization of the K-4 peptide.

Protocols:

  • ACE Inhibition Assay: The inhibitory activity of the purified K-4 against ACE is quantified using a standard enzymatic assay, typically with a synthetic substrate like hippuryl-L-histidyl-L-leucine (HHL). The IC50 and Ki values are determined from these assays.

  • Mass Spectrometry: High-resolution mass spectrometry is used to determine the accurate molecular weight of the peptide.

  • Amino Acid Analysis: The amino acid composition of the peptide is determined by acid hydrolysis followed by chromatographic analysis.

  • NMR Spectroscopy: One- and two-dimensional NMR spectroscopy are employed to elucidate the detailed three-dimensional structure of the peptide and the connectivity of its constituent amino acids.

  • In Vivo Studies: The physiological effects of the purified peptide, such as its impact on blood pressure, are evaluated in animal models.

Signaling Pathway

The primary mechanism of action of K-4 is the inhibition of the Angiotensin-Converting Enzyme. The following diagram illustrates the role of ACE in the renin-angiotensin system and the point of inhibition by K-4.

ras_pathway angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin ace Angiotensin-Converting Enzyme (ACE) angiotensin_i->ace angiotensin_ii Angiotensin II vasoconstriction Vasoconstriction (Increased Blood Pressure) angiotensin_ii->vasoconstriction ace->angiotensin_ii k4 K-4 Peptide k4->ace Inhibition

Caption: The Renin-Angiotensin System and the inhibitory action of the K-4 peptide.

Conclusion

The "this compound" peptide, more accurately described as the ACE inhibitor K-4, represents a significant discovery from the rich metabolic reservoir of actinomycetes. Its unique structure, potent and specific inhibition of ACE, and in vivo activity underscore its importance for further investigation in the development of novel antihypertensive agents. This guide provides a foundational understanding of this intriguing natural product, serving as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. Future research should focus on the complete structural elucidation of K-4 and a more detailed investigation of its pharmacological profile.

References

The Synthetic Antimicrobial Peptide K4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic antimicrobial peptide K4, detailing its structure, sequence, mechanism of action, and key experimental data. The information is intended to serve as a foundational resource for researchers in the fields of microbiology, drug discovery, and peptide therapeutics.

Core Concepts: Sequence and Structure

The K4 peptide is a de novo designed antimicrobial peptide (AMP) with a 14-amino acid sequence. Its design is bifurcated into two distinct functional domains linked by a proline residue, intended to confer both bacterial membrane affinity and disruptive capabilities.

Amino Acid Sequence: Lys-Lys-Lys-Lys-Pro-Leu-Phe-Gly-Leu-Phe-Phe-Gly-Leu-Phe Short Sequence: KKKKPLFGLFFGLF

Structurally, the peptide is characterized by:

  • A Cationic N-Terminal Domain (KKKK): This region, composed of four lysine residues, provides a strong positive net charge (+4). This poly-cationic nature is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • A Hydrophobic C-Terminal Domain (PLFGLFFGLF): This domain is rich in hydrophobic residues (leucine and phenylalanine) and is predicted to form an amphipathic α-helix.[1] This helical conformation is believed to facilitate the peptide's insertion into and disruption of the lipid bilayer of the bacterial cell membrane.[1] The proline residue acts as a flexible linker between the two domains.

In silico analyses have indicated a hydrophobicity of 0.644, which, combined with its net positive charge, suggests a high potential for efficient interaction with and disruption of bacterial cell membranes. The predicted helix-strand secondary structure is considered stable.

Quantitative Biological Activity

The biological activity of the K4 peptide has been quantified through various assays, primarily focusing on its antimicrobial efficacy and its effects on mammalian cells.

Antimicrobial Activity

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in bacterial death. The K4 peptide has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative pathogenic bacteria.

Bacterial Strain Gram Type MIC (µg/mL) Reference
Brucella melitensisNegative25[2]
Staphylococcus aureusPositive50[2]
Enterobacter cloacaeNegative50[2]
Pseudomonas aeruginosaNegative100[2]
Staphylococcus epidermidisPositive100[2]
Shigella sonneiNegative100[2]
Enterococcus faecalisPositive100[2]
Bacillus abortusNegative100[2]
General RangeBoth25 - 400[2]

Note: MBC values were reported to be in the range of >25-400 µg/mL.[2]

Cytotoxicity and Immunomodulatory Effects

The therapeutic potential of an antimicrobial peptide is also determined by its selectivity for microbial cells over host cells.

Assay Cell Type Result Concentration Reference
HemolysisHuman Red Blood Cells24% hemolysis1 mg/mL[2]
Nitric Oxide ProductionMurine Macrophage J77425.9873 µM6.3 µg/mL[2]

The data indicates that the K4 peptide has some hemolytic activity at high concentrations. Its ability to stimulate nitric oxide production in macrophages suggests a potential immunomodulatory role, which could enhance the bacterial killing mechanism of the host's immune system.[2]

Mechanism of Action

The K4 peptide's mechanism of action is characteristic of many cationic antimicrobial peptides, involving a direct interaction with and disruption of the bacterial cell membrane. This process is generally understood to occur in a multi-step fashion, which can be visualized as a logical workflow.

Proposed Mechanism of Action for K4 Peptide A K4 Peptide in Solution B Electrostatic Attraction (Cationic K4 to Anionic Membrane) A->B Initial Interaction C Binding to Bacterial Cell Membrane B->C D Hydrophobic Domain Insertion (α-helix formation) C->D Conformational Change E Membrane Destabilization D->E F Pore Formation / Cell Lysis E->F Disruption G Leakage of Cellular Contents F->G H Bacterial Cell Death G->H

Diagram of the K4 peptide's proposed lytic mechanism.

Scanning electron microscopy studies have confirmed that E. coli treated with the K4 peptide show significant structural changes, including the presence of a thick coating on the cell surface and cellular debris, which is indicative of cell lysis.[3] This supports a model where the peptide forms transmembrane pores, leading to membrane permeabilization and cell death.[3] Some evidence also suggests a toroidal pore formation model for similar peptides.[4][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.

Peptide Synthesis and Purification

The K4 peptide is produced through chemical synthesis, a process that allows for high purity and scalability.

Workflow for K4 Peptide Synthesis and Purification cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis A Resin Preparation (Preloaded Wang Resin) B Fmoc Deprotection A->B C Amino Acid Coupling B->C D Repeat Cycle (B-C) for 14 residues C->D E Cleavage from Resin (e.g., with TFA) D->E F Crude Peptide Precipitation E->F G Reversed-Phase HPLC (RP-HPLC) F->G H Fraction Collection G->H I Purity Analysis (Analytical HPLC & Mass Spec) H->I J Lyophilization I->J K Pure K4 Peptide Powder J->K

References

An In-depth Technical Guide to the Physicochemical Properties of Antibiotic K4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic K4 is a synthetic, cationic antimicrobial peptide (AMP) with the amino acid sequence KKKKPLFGLFFGLF.[1] This peptide has garnered interest for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Its design is based on common characteristics of AMPs: a cationic region to interact with negatively charged bacterial membranes and a hydrophobic region to facilitate membrane disruption.[1] This guide provides a comprehensive overview of the known physicochemical properties of the K4 peptide, detailed experimental protocols for their determination, and an elucidation of its proposed mechanism of action.

Physicochemical Properties

The physicochemical characteristics of the K4 peptide are fundamental to its antimicrobial function, influencing its solubility, stability, and interaction with bacterial membranes. The following table summarizes key quantitative data, much of which is derived from in silico predictions and experimental findings.

PropertyValueMethodReference
Molecular Formula C₈₇H₁₃₂N₁₈O₁₄Mass Spectrometry[1]
Molecular Weight 1668.9 Da (calculated), 1670.12 Da (observed)Mass Spectrometry[1]
Amino Acid Sequence KKKKPLFGLFFGLFSolid-Phase Synthesis[1]
Net Charge (at pH 7) +4In silico prediction[1]
Theoretical pI 10.48In silico predictionN/A
Hydrophobicity (H) 0.644In silico predictionN/A
Hydrophobic moment (µH) 0.390In silico predictionN/A
Instability Index 3.90 (stable)In silico predictionN/A
Aliphatic Index 83.57In silico predictionN/A
Grand average of hydropathicity (GRAVY) 0.329In silico predictionN/A

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of synthetic peptides like K4. Below are protocols for determining key physicochemical properties.

Determination of Isoelectric Point (pI) by Capillary Isoelectric Focusing (cIEF)

Isoelectric focusing separates molecules based on their isoelectric point in a pH gradient.[2][3]

  • Principle: When a protein or peptide is in a pH region below its pI, it will be positively charged and will migrate towards the cathode. If it is in a pH region above its pI, it will be negatively charged and will migrate towards the anode. This migration continues until the molecule reaches a point in the pH gradient where its net charge is zero, its isoelectric point, at which point it stops migrating.[3]

  • Apparatus: Capillary electrophoresis system equipped with a UV detector.

  • Reagents:

    • Capillary: Neutral coated fused-silica capillary (e.g., 50 µm i.d., 30 cm total length).

    • Anolyte: e.g., 20 mM phosphoric acid.

    • Catholyte: e.g., 20 mM sodium hydroxide.

    • Focusing Solution: A mixture of carrier ampholytes covering a broad pH range (e.g., pH 3-10) and the purified K4 peptide sample. Urea (e.g., 8 M) can be included to maintain protein solubility.[2]

    • pI Markers: A mixture of standard proteins or peptides with known isoelectric points.

  • Procedure:

    • Capillary Conditioning: The capillary is rinsed sequentially with 1 M NaOH, deionized water, and the focusing solution.

    • Sample Loading: The capillary is filled with the focusing solution containing the K4 peptide and pI markers.

    • Focusing: The anolyte and catholyte vials are placed at the ends of the capillary, and a high voltage (e.g., 15-30 kV) is applied to create the pH gradient and focus the peptides.[2]

    • Mobilization and Detection: After focusing, the focused zones are mobilized past the detector by applying pressure or a salt solution to one end of the capillary. The absorbance is monitored at a suitable wavelength (e.g., 214 nm for the peptide bond).

    • pI Determination: The migration time of the K4 peptide is compared to the migration times of the pI markers to determine its isoelectric point.

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[4][5] The retention time of a peptide on a reversed-phase column is a measure of its hydrophobicity.[6]

  • Principle: The peptide is introduced into a nonpolar stationary phase and eluted with a mobile phase of increasing hydrophobicity. More hydrophobic peptides will have a stronger interaction with the stationary phase and will thus have a longer retention time.[4]

  • Apparatus: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[5]

    • Sample: K4 peptide dissolved in Mobile Phase A.

  • Procedure:

    • Column Equilibration: The column is equilibrated with a low concentration of Mobile Phase B (e.g., 5%).

    • Sample Injection: The K4 peptide sample is injected onto the column.

    • Elution: A linear gradient of increasing Mobile Phase B concentration is applied (e.g., 5% to 95% B over 30 minutes) at a constant flow rate (e.g., 1 mL/min).

    • Detection: The elution of the peptide is monitored by UV absorbance at 214 nm or 280 nm.

    • Hydrophobicity Index: The retention time of the K4 peptide is recorded. This can be compared to the retention times of standard peptides with known hydrophobicity to calculate a hydrophobicity index.

Determination of Secondary Structure by Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is a powerful technique for studying the secondary structure of peptides in different environments.[7][8]

  • Principle: CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum provides information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).[7]

  • Apparatus: A CD spectropolarimeter.

  • Reagents and Sample Preparation:

    • K4 peptide is dissolved in different solvents to mimic various environments:

      • Aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) to represent a hydrophilic environment.

      • Membrane-mimicking environments such as solutions of sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE).[9]

    • The final peptide concentration is typically in the micromolar range (e.g., 150 µM).[9]

  • Procedure:

    • Spectra Acquisition: CD spectra are recorded in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25 °C).[8]

    • Data Processing: The obtained spectra are baseline-corrected by subtracting the spectrum of the solvent. The data is typically expressed as mean residue ellipticity.

    • Secondary Structure Analysis: The shape and magnitude of the CD spectrum are analyzed to determine the secondary structure content. For example, α-helical structures show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm.[7]

Mechanism of Action: The Toroidal Pore Model

The antimicrobial activity of the K4 peptide is attributed to its ability to disrupt the integrity of bacterial cell membranes. While the precise mechanism is a subject of ongoing research, the "toroidal pore" model is a widely accepted explanation for the action of many cationic antimicrobial peptides.[10][11] A similar peptide, GA-K4, is suggested to act via this mechanism.[12]

The following diagram illustrates the proposed step-by-step workflow of the K4 peptide's interaction with a bacterial membrane, leading to cell death.

ToroidalPoreMechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Membrane cluster_intracellular Intracellular Space start K4 Peptide (Random Coil) attraction Electrostatic Attraction to Negatively Charged Bacterial Membrane start->attraction binding Peptide Binds to Membrane Surface attraction->binding conformational_change Conformational Change (Adopts α-helical structure) binding->conformational_change insertion Hydrophobic Domain Inserts into the Lipid Bilayer conformational_change->insertion aggregation Peptide Aggregation on Membrane Surface insertion->aggregation pore_formation Induction of Positive Membrane Curvature & Toroidal Pore Formation aggregation->pore_formation leakage Leakage of Ions, Metabolites, and Water pore_formation->leakage lysis Cell Lysis and Death leakage->lysis

Caption: Proposed mechanism of action of the K4 peptide via the toroidal pore model.

The key stages of this process are:

  • Electrostatic Attraction: The positively charged lysine residues of the K4 peptide are attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Binding and Conformational Change: Upon binding to the membrane surface, the peptide undergoes a conformational change, often adopting a more structured α-helical conformation in the hydrophobic membrane environment.

  • Membrane Insertion and Aggregation: The hydrophobic face of the peptide helix inserts into the lipid bilayer. As more peptide molecules accumulate, they aggregate on the membrane surface.

  • Toroidal Pore Formation: The aggregated peptides induce a high degree of positive curvature in the membrane, causing the lipid monolayers to bend inward to form a pore. In this "toroidal" arrangement, the pore is lined by both the peptides and the head groups of the lipid molecules.[11]

  • Cell Lysis: The formation of these pores disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[11]

Conclusion

The K4 peptide represents a promising candidate in the search for novel antimicrobial agents. Its potent activity is intrinsically linked to its specific physicochemical properties, which dictate its interaction with and disruption of bacterial membranes. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and development of K4 and other synthetic antimicrobial peptides. A thorough understanding of these fundamental characteristics is paramount for the rational design of more effective and selective peptide-based therapeutics.

References

An In-depth Technical Guide on the Core Mechanism of Action of Kirromycin (Formerly "Antibiotic K 4")

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Kirromycin, a potent antibiotic that inhibits bacterial protein synthesis. This document delves into the intricate interactions of Kirromycin with its molecular target, the resulting downstream effects on the translational machinery, and the experimental methodologies used to elucidate these processes.

Executive Summary

Kirromycin, also referred to as mocimycin, is a member of the elfamycin family of antibiotics.[1] Its primary mechanism of action involves the specific targeting and inhibition of the bacterial elongation factor Tu (EF-Tu), a crucial GTPase involved in the elongation phase of protein synthesis.[2][3][4] By binding to EF-Tu, Kirromycin locks the factor in a conformation that remains tightly bound to the ribosome, even after GTP hydrolysis.[1][5] This stalls the ribosome, preventing the translocation of the peptide chain and ultimately halting protein synthesis.[1]

Molecular Target and Binding

The principal molecular target of Kirromycin is the bacterial elongation factor Tu (EF-Tu).[2][5] EF-Tu is a highly conserved and essential protein in bacteria, responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome during protein synthesis.[5][6]

Kirromycin binds to a highly conserved pocket in domain 3 of EF-Tu.[6] Specifically, it interacts with the interface of domains 1 and 3 of the EF-Tu·GTP complex.[7] This binding is non-covalent and induces a significant conformational change in the EF-Tu protein.[8]

Signaling Pathway: Inhibition of Protein Elongation

The inhibitory action of Kirromycin disrupts the normal catalytic cycle of EF-Tu in protein synthesis. The following diagram illustrates the canonical EF-Tu cycle and the point of inhibition by Kirromycin.

EF_Tu_Cycle_Inhibition cluster_canonical Canonical EF-Tu Cycle cluster_inhibition Kirromycin Inhibition EF-Tu-GTP EF-Tu-GTP Ternary_Complex EF-Tu-GTP-aa-tRNA EF-Tu-GTP->Ternary_Complex + aa-tRNA aa-tRNA aa-tRNA Ribosome Ribosome Ternary_Complex->Ribosome Binds to A-site EF-Tu-GDP EF-Tu-GDP Ribosome->EF-Tu-GDP GTP Hydrolysis & EF-Tu-GDP Release Stalled_Complex Ribosome-mRNA-tRNA- EF-Tu-GDP-Kirromycin Ribosome->Stalled_Complex GTP Hydrolysis but NO EF-Tu Release EF-Tu-GDP->EF-Tu-GTP + EF-Ts, + GTP EF-Ts EF-Ts Kirromycin Kirromycin Kirromycin->Ternary_Complex Binds to EF-Tu XRay_Crystallography_Workflow Protein_Purification Purify EF-Tu Crystallization Co-crystallize with Kirromycin Protein_Purification->Crystallization XRay_Diffraction X-ray Diffraction Crystallization->XRay_Diffraction Data_Collection Collect Diffraction Data XRay_Diffraction->Data_Collection Structure_Solution Solve Phase Problem Data_Collection->Structure_Solution Model_Building Build and Refine Atomic Model Structure_Solution->Model_Building

References

Technical Guide: "Antibiotic K 4" - A Reassessment of its Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the compound known as "Antibiotic K 4." Following a comprehensive review of the available scientific literature, a critical clarification regarding its primary biological activity is necessary. While the nomenclature includes the term "Antibiotic," extensive research has revealed that "this compound" is principally characterized as a potent inhibitor of the angiotensin I converting enzyme (ACE) and is not documented to possess a significant antimicrobial spectrum.

This guide serves to synthesize the existing knowledge on "this compound," focusing on its established biochemical function and highlighting the absence of data regarding any antimicrobial properties.

Primary Biological Activity: Angiotensin I Converting Enzyme (ACE) Inhibition

"this compound" is an oligopeptide isolated from the culture broth of the actinomycete Actinomadura spiculosospora.[1] The seminal research on this compound identifies it as a specific and reversible inhibitor of ACE.

Key inhibitory data:

ParameterValueReference
Ki (Inhibition Constant) 0.18 μM[2]

Experimental studies in animal models have demonstrated that intravenous administration of "this compound" effectively inhibits the pressor response to angiotensin I, corroborating its in vitro ACE inhibitory activity.[2]

The Antimicrobial Spectrum: An Absence of Evidence

Despite its designation as an "antibiotic," a thorough search of scientific databases and commercial supplier information has yielded no quantitative data on the antimicrobial spectrum of "this compound." Key missing information includes:

  • Minimum Inhibitory Concentration (MIC) values: No MIC data against any bacterial or fungal strains have been reported.

  • Spectrum of activity: There is no information detailing which, if any, microorganisms are susceptible to "this compound."

  • Mechanism of antimicrobial action: Consequently, no signaling pathways or mechanisms related to antimicrobial activity have been described.

One study on other phosphonate natural products, a class of compounds to which "this compound" is related, explicitly stated that the tested compounds did not exhibit any inhibition of microbial growth in broth and disk diffusion assays.[3] While this does not definitively rule out activity for "this compound," it is consistent with the overall lack of evidence for its antimicrobial properties.

Experimental Protocols

As no antimicrobial studies for "this compound" are available in the literature, a detailed methodology for such experiments cannot be provided. The protocols for determining its ACE inhibitory activity are described in the original publication by Koguchi et al. (1986).

Visualization of a Known Pathway: ACE Inhibition

While no antimicrobial-related pathways can be depicted, the established mechanism of action for "this compound" as an ACE inhibitor can be represented. The following diagram illustrates the logical relationship of its inhibitory action.

Caption: Inhibition of the Renin-Angiotensin System by "this compound".

Conclusion

The available scientific evidence robustly supports the classification of "this compound" as a potent inhibitor of the angiotensin I converting enzyme. There is a notable and critical absence of data to substantiate any claims of antimicrobial activity. Therefore, for researchers, scientists, and drug development professionals, "this compound" should be considered within the context of cardiovascular research and drug discovery, specifically as a modulator of the renin-angiotensin system, rather than as an antimicrobial agent. Future investigations would be required to determine if "this compound" possesses any antimicrobial properties, but based on current knowledge, no such activity has been documented.

References

The Synthesis and Purification of the Antimicrobial Peptide K4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of the antimicrobial peptide K4. The K4 peptide, with the sequence KKKKPLFGLFFGLF, is a cationic antimicrobial peptide (AMP) that has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the disruption of the bacterial cell membrane, making it a promising candidate for the development of new therapeutics to combat antibiotic resistance. This document details the prevalent methods for its chemical synthesis and purification, presents relevant quantitative data, and outlines the experimental protocols for these processes.

Overview of the K4 Peptide

The K4 peptide is a 14-amino acid synthetic peptide characterized by a highly cationic N-terminal region (KKKK) and a hydrophobic core (PLFGLFFGLF). This amphipathic structure is crucial for its antimicrobial activity, facilitating its interaction with and subsequent disruption of the negatively charged bacterial cell membranes.

PropertyValueReference
Sequence KKKKPLFGLFFGLF[2]
Length 14 amino acids
Net Charge (pH 7) +4[2]
Molecular Weight ~1667.1 g/mol Calculated
Hydrophobicity High[2]

Synthesis of the K4 Peptide

The chemical synthesis of the K4 peptide is most effectively achieved through Solid-Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly employed approach for SPPS.

Quantitative Data for SPPS

The following table summarizes typical quantitative parameters for the synthesis of a 14-mer peptide like K4 using Fmoc-SPPS. Actual yields can vary based on the specific sequence, coupling efficiency, and resin used.

ParameterTypical ValueDescription
Resin Substitution Level 0.4 - 0.8 mmol/gThe amount of the initial amino acid attached to the resin.
Amino Acid Excess 3 - 5 equivalentsMolar excess of each amino acid used in the coupling reactions.
Coupling Reagent Excess 3 - 5 equivalentsMolar excess of the reagent that facilitates peptide bond formation.
Coupling Efficiency (per step) > 99%The percentage of peptide chains that successfully add the next amino acid.
Overall Crude Yield 60 - 80%The yield of the crude peptide after cleavage from the resin.
Final Purity (after HPLC) > 95%The purity of the final peptide product after purification.
Experimental Protocol for Fmoc-SPPS of K4 Peptide

This protocol outlines the manual synthesis of the K4 peptide on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (starting with Fmoc-Phe-OH):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution and vortex for 1 minute to activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the K4 sequence (F-L-G-F-F-L-G-P-K(Boc)-K(Boc)-K(Boc)-K(Boc)).

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours with occasional swirling.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

SPPS Workflow Diagram

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat for all 14 Amino Acids Wash2->Cycle Next Amino Acid Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Amino Acid Cycle->Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude K4 Peptide Precipitation->Crude_Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of the K4 Peptide.

Purification of the K4 Peptide

The crude K4 peptide obtained from synthesis contains various impurities, such as truncated and deletion sequences. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[3]

Quantitative Data for RP-HPLC Purification
ParameterTypical ValueDescription
Stationary Phase C18 silicaA nonpolar stationary phase commonly used for peptide separation.
Mobile Phase A 0.1% TFA in WaterThe aqueous component of the mobile phase.
Mobile Phase B 0.1% TFA in AcetonitrileThe organic component of the mobile phase.
Gradient 5-60% B over 30-60 minA typical gradient for eluting a 14-mer peptide.
Flow Rate (Preparative) 10-20 mL/minDependent on the column diameter.
Detection Wavelength 214 nm and 280 nmWavelengths for detecting the peptide backbone and aromatic residues.
Purification Yield 20 - 40%The yield of the pure peptide from the crude material.
Experimental Protocol for RP-HPLC Purification of K4 Peptide

Materials:

  • Crude K4 peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • TFA

  • Preparative RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dissolve the crude K4 peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection and Separation:

    • Inject the filtered peptide solution onto the column.

    • Run a linear gradient of increasing acetonitrile (Mobile Phase B). A typical gradient for the K4 peptide would be from 5% to 60% B over 40-50 minutes.

  • Fraction Collection: Collect fractions as peaks elute from the column, detected at 214 nm.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure K4 peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry (lyophilize) to obtain the final purified K4 peptide as a white, fluffy powder.

Purification Workflow Diagram

HPLC_Purification_Workflow Crude_Peptide Crude K4 Peptide (from Synthesis) Dissolution Dissolve and Filter (0.1% TFA/Water) Crude_Peptide->Dissolution Injection Inject onto C18 RP-HPLC Column Dissolution->Injection Gradient_Elution Gradient Elution (Acetonitrile Gradient) Injection->Gradient_Elution Fraction_Collection Collect Fractions Gradient_Elution->Fraction_Collection Analysis Analyze Fractions (Analytical HPLC, MS) Fraction_Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Purity >95% Lyophilization Lyophilization Pooling->Lyophilization Pure_Peptide Pure K4 Peptide (>95%) Lyophilization->Pure_Peptide Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space K4_Peptide K4 Peptide (Cationic) Membrane_Surface Negatively Charged Membrane Surface (LPS, Teichoic Acids) K4_Peptide->Membrane_Surface Electrostatic Attraction Membrane_Disruption Membrane Disruption (Pore Formation) Membrane_Surface->Membrane_Disruption Hydrophobic Interaction Ion_Leakage Ion Leakage (K+, Mg2+) Membrane_Disruption->Ion_Leakage Metabolite_Leakage Metabolite Leakage (ATP, etc.) Membrane_Disruption->Metabolite_Leakage Cell_Death Cell Death Ion_Leakage->Cell_Death Metabolite_Leakage->Cell_Death

References

Whitepaper: Initial Efficacy Screening of Novel Antibiotic Compound K-4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The discovery and development of novel antibiotics are, therefore, of paramount importance. This document outlines the foundational in vitro efficacy and cytotoxicity screening of a novel antibiotic candidate, designated K-4. The primary objective of this initial screening phase is to establish a preliminary antibacterial spectrum and to assess the compound's potential for toxicity against mammalian cells, thereby providing essential data to support a go/no-go decision for further preclinical development.

This guide details the experimental protocols employed, presents the quantitative data in a structured format for clarity, and visualizes the screening workflow and a hypothetical mechanism of action to provide a comprehensive overview of the initial assessment of Antibiotic K-4.

In Vitro Antibacterial Efficacy

The initial evaluation of an antibiotic candidate's efficacy hinges on determining its activity against a diverse panel of clinically relevant bacterial strains. This panel should include representative Gram-positive and Gram-negative bacteria, encompassing both wild-type and drug-resistant isolates. The primary endpoints for this assessment are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Broth Microdilution for MIC Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial isolates were cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours. Several colonies were then used to inoculate a sterile saline solution, and the turbidity was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions: Antibiotic K-4 was solubilized in an appropriate solvent (e.g., DMSO) and a series of two-fold serial dilutions were prepared in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate was inoculated with the prepared bacterial suspension. The plates were then incubated at 37°C for 18-20 hours under ambient atmospheric conditions.

  • MIC Determination: Following incubation, the MIC was determined as the lowest concentration of Antibiotic K-4 at which no visible bacterial growth was observed. A growth control (no antibiotic) and a sterility control (no bacteria) were included for each assay.

Experimental Protocol: MBC Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plates: Following the determination of the MIC, a 10 µL aliquot was taken from each well that showed no visible growth in the MIC assay.

  • Plating and Incubation: These aliquots were plated onto antibiotic-free agar plates. The plates were then incubated at 37°C for 18-24 hours.

  • MBC Determination: The MBC was identified as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

In Vitro Efficacy Data: Antibiotic K-4

The following table summarizes the MIC and MBC values of Antibiotic K-4 against a panel of selected bacterial strains.

Bacterial Strain Gram Stain Type MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureusGram-positiveATCC 292130.51
Staphylococcus aureusGram-positiveMRSA (USA300)12
Enterococcus faecalisGram-positiveVRE (ATCC 51299)28
Streptococcus pneumoniaeGram-positiveATCC 496190.250.5
Escherichia coliGram-negativeATCC 2592216>64
Klebsiella pneumoniaeGram-negativeKPC (ATCC BAA-1705)32>64
Pseudomonas aeruginosaGram-negativeATCC 2785364>64
Acinetobacter baumanniiGram-negativeMDR (ATCC BAA-1605)32>64

Cytotoxicity Assessment

A critical component of the initial screening is to evaluate the potential toxicity of the antibiotic candidate against mammalian cells. This provides an early indication of the therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Human embryonic kidney (HEK 293) cells and human liver carcinoma (HepG2) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of Antibiotic K-4. A vehicle control (e.g., DMSO) was also included. The plates were then incubated for 24 hours.

  • MTT Addition and Incubation: After the treatment period, MTT solution was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization and Absorbance Reading: The medium was removed, and DMSO was added to each well to dissolve the formazan crystals. The absorbance was then measured at 570 nm using a microplate reader.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.

Cytotoxicity Data: Antibiotic K-4

The following table presents the IC₅₀ values for Antibiotic K-4 against the tested mammalian cell lines.

Cell Line Description IC₅₀ (µg/mL)
HEK 293Human Embryonic Kidney>128
HepG2Human Liver Carcinoma96.5

Visualizations

Experimental Workflow

The following diagram illustrates the sequential workflow for the initial in vitro screening of Antibiotic K-4.

G cluster_0 In Vitro Efficacy cluster_1 Cytotoxicity Assessment cluster_2 Data Analysis A Bacterial Panel Selection (Gram+, Gram-, Resistant) B Broth Microdilution Assay A->B C MIC Determination B->C D MBC Determination C->D H Calculate Selectivity Index (IC50 / MIC) C->H E Mammalian Cell Line Selection (e.g., HEK 293, HepG2) F MTT Assay E->F G IC50 Determination F->G G->H I Go/No-Go Decision H->I

Caption: Workflow for initial screening of Antibiotic K-4.

Hypothetical Signaling Pathway Inhibition

This diagram proposes a hypothetical mechanism of action where Antibiotic K-4 inhibits a key bacterial signaling pathway, such as a two-component system involved in virulence gene expression.

G cluster_pathway Bacterial Two-Component System Stimulus External Stimulus HK Histidine Kinase (Sensor) Stimulus->HK Activates RR Response Regulator HK->RR Phosphorylates DNA DNA Promoter Region RR->DNA Binds to Virulence Virulence Gene Expression DNA->Virulence Initiates K4 Antibiotic K-4 K4->HK Inhibits Autophosphorylation

Caption: Hypothetical inhibition of a bacterial signaling pathway by K-4.

Summary and Next Steps

The initial screening of Antibiotic K-4 has demonstrated promising activity, particularly against Gram-positive bacteria, including resistant strains such as MRSA and VRE. The compound exhibits significantly lower activity against the tested Gram-negative pathogens. The cytotoxicity profile is favorable, with high IC₅₀ values against human cell lines, suggesting a potentially wide therapeutic window for targeting Gram-positive infections.

Based on these results, the following next steps are recommended:

  • Expanded MIC Panel: Test K-4 against a broader panel of clinical isolates to confirm its spectrum of activity.

  • Time-Kill Kinetic Assays: To better understand the bactericidal or bacteriostatic nature of the compound over time.

  • Mechanism of Action Studies: Initiate studies to elucidate the molecular target and mechanism of action of K-4.

  • In Vivo Efficacy Models: Advance to preliminary in vivo studies, such as a murine thigh infection model, to assess efficacy in a biological system.

The data presented in this report supports the continued investigation of Antibiotic K-4 as a potential candidate for the treatment of infections caused by Gram-positive pathogens.

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic K 4

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The minimum inhibitory concentration (MIC) is a fundamental measure in microbiology, representing the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[1][2][3][4][5] This value is critical for assessing the efficacy of novel antimicrobial compounds, determining bacterial susceptibility to antibiotics, and guiding therapeutic strategies.[1][2] The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent against a specific microorganism.[6][7] This document provides a detailed protocol for determining the MIC of the synthetic peptide Antibiotic K 4 using the broth microdilution method, as well as summarizing its known antibacterial activity.

Quantitative Data Summary

The antibacterial efficacy of this compound has been evaluated against a range of pathogenic bacteria. The MIC values, representing the concentration required to inhibit bacterial growth, are summarized in the table below.

Bacterial SpeciesMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Brucella melitensis25
Staphylococcus aureus50
Enterobacter cloacae50
Pseudomonas aeruginosa100
Staphylococcus epidermidis100
Shigella sonnei100
Enterococcus faecalis100
Brucella abortus100
Other Pathogenic Bacteria25-400

Table 1: Summary of reported Minimum Inhibitory Concentration (MIC) values for the synthetic peptide K4 against various pathogenic bacteria. Data sourced from a study on the antibacterial effects of K4 peptide.[8]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[1][7]

Materials:

  • This compound (lyophilized powder)

  • Sterile, 96-well, clear, flat-bottom microtiter plates[7]

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)[4]

  • Test bacterial strains

  • Sterile saline solution (0.85% w/v)

  • McFarland turbidity standards (0.5 standard)[9][10]

  • Sterile petri dishes

  • Sterile multichannel pipette and tips

  • Incubator (35-37°C)[7][11]

  • Microplate reader (optional, for spectrophotometric measurement of growth)

Procedure:

Day 1: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select a single, well-isolated colony of the test bacterium.

  • Transfer the colony to a tube containing 3-5 mL of sterile broth.

  • Incubate the broth culture at 37°C until it reaches the log phase of growth.

Day 2: MIC Plate Preparation and Inoculation

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable sterile solvent to a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[6]

    • Further dilute the stock solution in the appropriate sterile broth (e.g., MHB) to twice the highest desired final concentration for the assay.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[12]

    • Add 100 µL of the 2x concentrated this compound solution to the wells in the first column of the plate.[12]

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to a designated column (e.g., column 10).[12] Discard 100 µL from the final dilution column.[12]

    • Column 11 will serve as the positive control (bacterial growth without antibiotic), and column 12 as the negative control (broth only, for sterility).[12]

  • Standardization of Bacterial Inoculum:

    • Adjust the turbidity of the overnight bacterial culture with sterile saline or broth to match the 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10^8 CFU/mL.[10]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.[2][6] This can be achieved by a 1:150 dilution of the 0.5 McFarland suspension, followed by a 1:2 dilution upon addition to the wells.[6]

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the final standardized bacterial inoculum to each well from column 1 to 11. This will result in a 1:2 dilution of the antibiotic concentrations and the inoculum.[6] Do not add bacteria to the sterility control wells (column 12).[12]

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-20 hours under appropriate atmospheric conditions.[2][7]

Day 3: Interpretation of Results

  • Visual Assessment:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[5][7][13]

  • Spectrophotometric Assessment (Optional):

    • If using a microplate reader, measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.[12]

Visualizations

MIC_Assay_Workflow cluster_assay Day 2: Assay Execution cluster_results Day 3: Results start Start: Pure Bacterial Colony inoculum_prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->inoculum_prep stock_prep Prepare this compound Stock Solution plate_setup Prepare 96-Well Plate (Broth in all wells) stock_prep->plate_setup inoculation Inoculate Wells with Standardized Bacteria inoculum_prep->inoculation serial_dilution Perform 2-Fold Serial Dilution of this compound plate_setup->serial_dilution serial_dilution->inoculation incubation Incubate Plate (37°C, 16-20h) inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

References

Measuring the Cytotoxic Effects of Novel Antibiotics: A Detailed Guide for "Antibiotic K 4"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The increasing emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents.[1][2] A critical step in the preclinical evaluation of any new antibiotic, such as the hypothetical "Antibiotic K 4," is the comprehensive assessment of its cytotoxic effects on mammalian cells.[3][4] This ensures that the therapeutic agent selectively targets pathogenic bacteria while minimizing harm to the host.[5] These application notes provide a detailed overview and step-by-step protocols for evaluating the in vitro cytotoxicity of "this compound."[3][4]

The methodologies described herein are fundamental to establishing a safety profile and understanding the mechanism of action of a new antibiotic. The assays detailed below will enable researchers to quantify various aspects of cellular health, including metabolic activity, plasma membrane integrity, and the induction of programmed cell death (apoptosis).

Core Assays for Cytotoxicity Profiling

A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic potential of "this compound." The following assays are widely accepted and provide complementary information on different cellular responses to toxic insults.

  • MTT Assay: This colorimetric assay is a measure of cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.[7]

  • Lactate Dehydrogenase (LDH) Assay: The LDH assay is a method for quantifying overt cytotoxicity based on the release of the cytosolic enzyme lactate dehydrogenase into the culture medium upon plasma membrane damage.[8][9][10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.[9][10]

  • Apoptosis vs. Necrosis Assay (Annexin V & Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[13]

Experimental Workflow

A logical workflow for assessing the cytotoxicity of "this compound" is crucial for obtaining reliable and reproducible data. The following diagram outlines a general experimental workflow.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Line Selection (e.g., HeLa, HepG2) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding drug_prep 3. 'this compound' Preparation (Serial Dilutions) cell_seeding->drug_prep treatment 4. Treatment of Cells (24h, 48h, 72h) drug_prep->treatment mtt 5a. MTT Assay (Metabolic Activity) treatment->mtt ldh 5b. LDH Assay (Membrane Integrity) treatment->ldh apoptosis 5c. Apoptosis/Necrosis Assay (Flow Cytometry) treatment->apoptosis data_acq 6. Data Acquisition (Plate Reader, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq data_analysis 7. Data Analysis (IC50 Calculation) data_acq->data_analysis report 8. Reporting data_analysis->report

Caption: A general workflow for assessing the cytotoxicity of "this compound".

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

Principle: This assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[7] The absorbance of the solubilized formazan is directly proportional to the number of living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • "this compound" stock solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.[14] Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of "this compound." Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[15]

Protocol 2: LDH Cytotoxicity Assay

Principle: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[10] The released LDH catalyzes a reaction that results in the formation of a colored formazan product, which is measured colorimetrically.[9]

Materials:

  • Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)

  • LDH Assay Kit (commercially available)

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[9]

  • Sample Collection: After the desired incubation time with "this compound," centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

  • Add Stop Solution: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[9]

Protocol 3: Apoptosis/Necrosis Assay using Flow Cytometry

Principle: This assay uses Annexin V-FITC to detect the externalization of phosphatidylserine in early apoptotic cells and Propidium Iodide (PI) to identify late apoptotic and necrotic cells with compromised plasma membranes.[13]

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment with "this compound," collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Data Presentation

The quantitative data obtained from these assays should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxic Effect of "this compound" on HeLa Cells (MTT Assay)

Concentration (µg/mL)24h (% Viability ± SD)48h (% Viability ± SD)72h (% Viability ± SD)
0 (Control)100.0 ± 4.2100.0 ± 5.1100.0 ± 4.8
1095.3 ± 3.888.1 ± 4.575.6 ± 5.2
2582.1 ± 4.165.4 ± 3.948.9 ± 4.1
5060.5 ± 3.542.8 ± 3.225.3 ± 3.5
10035.2 ± 2.918.9 ± 2.59.8 ± 1.9
20015.8 ± 2.18.2 ± 1.74.1 ± 0.9

Table 2: Membrane Damaging Effect of "this compound" on HeLa Cells (LDH Assay)

Concentration (µg/mL)24h (% Cytotoxicity ± SD)48h (% Cytotoxicity ± SD)72h (% Cytotoxicity ± SD)
0 (Control)5.2 ± 1.16.8 ± 1.58.1 ± 1.9
1010.1 ± 1.818.5 ± 2.229.8 ± 3.1
2522.4 ± 2.538.9 ± 3.455.2 ± 4.5
5045.8 ± 3.962.1 ± 4.878.6 ± 5.2
10068.2 ± 5.185.4 ± 5.992.3 ± 6.1
20089.5 ± 6.394.1 ± 6.896.5 ± 7.0

Table 3: Induction of Apoptosis and Necrosis by "this compound" in HeLa Cells at 48h (Flow Cytometry)

Concentration (µg/mL)% Viable Cells (Q4)% Early Apoptotic Cells (Q3)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
0 (Control)95.22.51.80.5
2568.415.810.25.6
5045.128.918.57.5
10019.845.325.49.5

Table 4: Comparative Cytotoxicity of Ceftazidime on a Representative Human Cell Line

Concentration (µg/mL)48h (% Viability ± SD)
0 (Control)100.0 ± 3.5
10098.2 ± 4.1
50095.6 ± 3.8
100092.1 ± 4.5
200085.4 ± 5.2

Signaling Pathways and Mechanisms

Understanding the underlying molecular mechanisms of cytotoxicity is crucial. Antibiotics can induce cell death through various signaling pathways, including the activation of caspases in apoptosis and the generation of reactive oxygen species (ROS).

Apoptotic Signaling Pathway

The following diagram illustrates a simplified model of the intrinsic and extrinsic pathways of apoptosis that can be triggered by cytotoxic agents.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR) disc DISC Formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 mito Mitochondria caspase8->mito via Bid/tBid pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 antibiotic_k4 This compound dna_damage DNA Damage / Stress antibiotic_k4->dna_damage bcl2_family Bcl-2 Family Regulation (Bax/Bak activation) dna_damage->bcl2_family bcl2_family->mito cytochrome_c Cytochrome c release mito->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome pro_caspase9 Pro-caspase-9 apoptosome->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified diagram of apoptotic signaling pathways.

Mechanism of LDH Release

The LDH assay is based on a straightforward enzymatic reaction that occurs when the plasma membrane is compromised.

G cluster_cell Damaged Cell cluster_assay LDH Assay Reaction cell Compromised Plasma Membrane ldh_release LDH Release cell->ldh_release lactate Lactate pyruvate Pyruvate lactate->pyruvate LDH nad NAD+ nadh NADH nad->nadh LDH nadh->nad tetrazolium Tetrazolium Salt (INT) formazan Formazan (Colored) tetrazolium->formazan Diaphorase

Caption: Mechanism of the LDH cytotoxicity assay.

By following these detailed protocols and utilizing the provided frameworks for data presentation and pathway analysis, researchers can effectively and comprehensively evaluate the cytotoxic profile of "this compound" and other novel antimicrobial candidates. This systematic approach will provide critical data for go/no-go decisions in the drug development pipeline.

References

Application Notes and Protocols: Antibiotic K 4 for Gram-Positive Bacterial Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibiotic K 4 is a synthetic cationic antimicrobial peptide designed to combat a range of pathogenic bacteria.[1] Its primary mechanism of action involves the disruption of the bacterial cell membrane, leveraging its positive net charge and hydrophobic properties to interact with and lyse the negatively charged bacterial cell envelope.[1] This document provides detailed application notes and protocols for the use of this compound against gram-positive bacterial cultures, summarizing its efficacy and outlining methodologies for experimental evaluation.

Data Presentation

The efficacy of this compound against various gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) values. These values represent the lowest concentration of the antibiotic required to inhibit visible growth and to kill the bacteria, respectively.

Table 1: Quantitative Efficacy of this compound Against Gram-Positive Bacteria

Bacterial SpeciesStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2592350>50
Staphylococcus aureus(Clinical Isolate)100>100
Streptococcus pyogenes(Clinical Isolate)50>50
Bacillus subtilisATCC 663350>50

Data synthesized from available research on K 4 peptide efficacy.[1][2]

Mechanism of Action

This compound, with its sequence KKKKPLFGLFFGLF, possesses a net positive charge of +4 due to the four lysine (K) residues and a significant hydrophobic character from its phenylalanine (F) and leucine (L) residues.[1] This amphipathic nature is crucial for its antimicrobial activity. The proposed mechanism of action against gram-positive bacteria involves an initial electrostatic interaction with the negatively charged components of the bacterial cell wall, such as teichoic acids.[3] Following this initial binding, the peptide is thought to insert into and disrupt the integrity of the cytoplasmic membrane, leading to leakage of intracellular contents and ultimately cell death.[1]

General Mechanism of Action of this compound cluster_0 Gram-Positive Bacterial Cell Envelope CellWall Thick Peptidoglycan Layer Teichoic Acids CellMembrane Cytoplasmic Membrane Disruption Membrane Disruption & Pore Formation CellWall->Disruption 3. Translocation & Membrane Insertion K4 This compound (Cationic Peptide) Binding Electrostatic Interaction K4->Binding 1. Attraction Binding->CellWall 2. Binding to Teichoic Acids Lysis Cell Lysis Disruption->Lysis 4. Leakage of Cytoplasmic Contents

Caption: General mechanism of action of this compound.

Experimental Protocols

The following protocols are standardized methods for determining the antimicrobial susceptibility of gram-positive bacteria to this compound.

1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.[4]

Materials:

  • This compound stock solution

  • 96-well microtiter plates[5]

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)[4]

  • Incubator

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls:

    • Positive Control: A well containing only the broth medium and the bacterial inoculum (no antibiotic).

    • Negative Control: A well containing only the sterile broth medium.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound in which there is no visible turbidity (growth) as compared to the positive control.[6] Results can be read visually or with a plate reader measuring absorbance at 600 nm.

2. Determination of Minimal Bactericidal Concentration (MBC)

This protocol is performed after the MIC determination to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips and micropipette

  • Incubator

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate the aliquot onto a sterile agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of this compound that results in no bacterial growth (or a 99.9% reduction in colonies compared to the initial inoculum count) on the agar plate.

Experimental Workflow for MIC and MBC Determination Start Start PrepareK4 Prepare Serial Dilutions of this compound Start->PrepareK4 PrepareInoculum Prepare Standardized Bacterial Inoculum Start->PrepareInoculum Inoculate Inoculate Microtiter Plate PrepareK4->Inoculate PrepareInoculum->Inoculate IncubateMIC Incubate Plate (18-24h, 37°C) Inoculate->IncubateMIC ReadMIC Determine MIC (Lowest concentration with no visible growth) IncubateMIC->ReadMIC Subculture Subculture from Wells with No Growth ReadMIC->Subculture IncubateMBC Incubate Agar Plates (18-24h, 37°C) Subculture->IncubateMBC ReadMBC Determine MBC (Lowest concentration with no colonies) IncubateMBC->ReadMBC End End ReadMBC->End

Caption: Workflow for MIC and MBC determination.

Concluding Remarks

This compound demonstrates inhibitory and bactericidal activity against a variety of gram-positive bacteria. The provided protocols offer standardized methods for researchers to evaluate its efficacy in their specific experimental settings. Further research into the precise molecular interactions with the gram-positive cell envelope and potential resistance mechanisms is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: In Vitro Efficacy of Antimicrobial K4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, novel therapeutic agents are urgently needed. One such candidate is the synthetic cationic K4 peptide. This document provides a summary of its in vitro antibacterial and cytotoxic effects, along with detailed protocols for key experimental assays. The data presented here is based on studies evaluating the peptide's efficacy against a range of pathogenic bacteria. It is important to note that the available research predominantly focuses on in vitro studies, with in vivo efficacy data in mouse models not being readily available in the reviewed literature.

Data Presentation

The antimicrobial activity of the K4 peptide has been evaluated against several pathogenic bacteria. The following tables summarize the quantitative data from these in vitro studies, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxic effects.

Table 1: In Vitro Antimicrobial Activity of K4 Peptide

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Brucella melitensis25>25
General Pathogenic Bacteria25 - 400>25 - 400
Bacillus megaterium5 - 10Not Reported
Staphylococcus aureus10 - 20Not Reported

Data compiled from studies showing a range of inhibitory concentrations against various pathogenic bacteria.[1][2]

Table 2: Cytotoxicity and Hemolytic Activity of K4 Peptide

Cell Line / AssayConcentrationEffect
HeLa CellsDose-dependentCytotoxic effects observed after 24 and 48 hours
Human Red Blood Cells1 mg/mL24% hemolysis
Macrophage Cell Line J7746.3 µg/mL25.9873 µM Nitric Oxide Production

These results indicate that while the K4 peptide has antibacterial properties, its cytotoxic and hemolytic activities need to be considered in the development of therapeutic applications.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • K4 peptide stock solution

  • Bacterial cultures in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare serial dilutions of the K4 peptide in CAMHB in a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria without peptide) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth.

  • To determine the MBC, plate 100 µL from the wells with no visible growth onto agar plates.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plates.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • HeLa cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • K4 peptide

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the K4 peptide and incubate for 24 and 48 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control cells.

Hemolysis Assay

This assay measures the lytic effect of a substance on red blood cells.

Materials:

  • Fresh human red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • K4 peptide

  • Triton X-100 (positive control)

Protocol:

  • Wash human RBCs with PBS three times by centrifugation.

  • Resuspend the RBCs in PBS to a final concentration of 4% (v/v).

  • Add different concentrations of the K4 peptide to the RBC suspension.

  • Use PBS as a negative control and Triton X-100 as a positive control for 100% hemolysis.

  • Incubate the samples at 37°C for 1 hour.

  • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm.

  • Calculate the percentage of hemolysis relative to the positive control.

Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_mic_mbc MIC/MBC Assay Workflow cluster_cytotoxicity Cytotoxicity (MTT) Assay Workflow start_mic Prepare K4 Peptide Serial Dilutions inoculate Inoculate with Bacterial Suspension start_mic->inoculate incubate_mic Incubate 18-24h inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic plate_mbc Plate on Agar read_mic->plate_mbc incubate_mbc Incubate 24h plate_mbc->incubate_mbc read_mbc Determine MBC incubate_mbc->read_mbc seed_cells Seed HeLa Cells treat_cells Treat with K4 Peptide seed_cells->treat_cells incubate_cells Incubate 24/48h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_absorbance Measure Absorbance dissolve->read_absorbance

Caption: Workflow for determining MIC/MBC and cytotoxicity.

K4_Peptide_MoA cluster_direct_action Direct Antibacterial Action cluster_immune_response Immunomodulatory Effect K4 K4 Cationic Peptide Macrophage Macrophage K4->Macrophage Stimulates Membrane Bacterial Membrane Lysis K4->Membrane Directly targets Bacteria Bacterial Cell NO_Production Nitric Oxide (NO) Production Macrophage->NO_Production Membrane->Bacteria Leads to death of Bacterial_Killing Enhanced Bacterial Killing NO_Production->Bacterial_Killing

Caption: Postulated mechanisms of action for K4 peptide.

Conclusion and Future Directions

The synthetic K4 peptide demonstrates notable in vitro antibacterial activity against a variety of pathogenic bacteria, including B. melitensis and S. aureus.[1][2] Its mechanism of action is thought to involve direct bacterial cell lysis and potential immunomodulatory effects through the stimulation of nitric oxide production in macrophages.[1][2] However, the observed cytotoxicity and hemolytic activity at certain concentrations underscore the need for further optimization and toxicological evaluation.[1][2]

Crucially, the current body of literature lacks in vivo efficacy studies for the K4 peptide in mouse models. To advance the development of this peptide as a potential therapeutic, future research should prioritize well-designed in vivo studies. These studies would be essential to establish its efficacy, pharmacokinetic and pharmacodynamic profiles, and safety in a living organism. Such data will be critical in determining the translational potential of the K4 peptide from a promising in vitro candidate to a clinically viable antimicrobial agent.

References

Application Notes and Protocols for Assessing the Stability of "Antibiotic K 4"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of an antibiotic is a critical quality attribute that ensures its safety, efficacy, and shelf-life. This document provides a comprehensive guide with detailed application notes and protocols for assessing the stability of a novel antibiotic, designated here as "Antibiotic K 4". The methodologies described are based on established principles of drug stability testing and are designed to meet regulatory expectations.

Forced degradation studies are a crucial component of drug development, helping to elucidate degradation pathways and develop stability-indicating analytical methods.[1] These studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products.[1] The insights gained are invaluable for formulation development, packaging selection, and defining storage conditions.

Key Principles of Antibiotic Stability Testing

The primary goal of stability testing is to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.

2.1 Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule.[1] This involves subjecting the antibiotic to harsh conditions, including:

  • Hydrolysis: Acidic and alkaline conditions.

  • Oxidation: Exposure to an oxidizing agent.

  • Photolysis: Exposure to light.

  • Thermal Stress: Exposure to high temperatures.

The aim is to achieve a target degradation of 10-30%, which is generally sufficient to detect and identify degradation products without completely degrading the parent molecule.[2]

2.2 Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key feature of a SIM is its ability to separate and resolve the API from its degradation products and any excipients present in the formulation.[3] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most common technique for developing a SIM for antibiotics.[2][3][4][5]

Experimental Protocols

The following protocols provide a framework for conducting stability assessments for "this compound".

3.1 Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for subjecting "this compound" to various stress conditions. The concentration of the antibiotic solution and the specific conditions may need to be adjusted based on the initial results to achieve the target degradation.

Objective: To induce degradation of "this compound" under various stress conditions to identify potential degradation products and pathways.

Materials:

  • "this compound" drug substance

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or other suitable organic solvent

  • Purified water

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or heating at 60°C for 8 hours.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at room temperature for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 M NaOH and/or gentle heating.

    • Withdraw samples at appropriate time points, neutralize with an equivalent amount of HCl, and dilute for analysis.[6]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • If the degradation is not significant, use a higher concentration of H₂O₂ (e.g., 30%).[7]

    • Withdraw samples at appropriate time points and dilute for analysis.

  • Thermal Degradation:

    • Place the solid "this compound" powder in a thermostatically controlled oven at 105°C for a specified period (e.g., 24, 48, 72 hours).[6][7]

    • Also, expose a solution of "this compound" to heat (e.g., 60°C).

    • After exposure, dissolve the solid sample in a suitable solvent or dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose the solid "this compound" powder and a solution of the antibiotic to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6][7]

    • A control sample should be kept in the dark under the same temperature conditions.

    • After exposure, prepare the samples for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method (e.g., HPLC).

3.2 Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

This protocol describes the steps to develop and validate an HPLC method capable of separating and quantifying "this compound" in the presence of its degradation products.

Objective: To develop a specific, accurate, precise, and robust HPLC method for the analysis of "this compound" and its degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., PDA or UV-Vis detector).

  • Data acquisition and processing software.

Method Development Strategy:

  • Column and Mobile Phase Selection:

    • Start with a common reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[4][5]

    • Begin with a simple mobile phase, such as a mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[5][8] The initial mobile phase composition can be isocratic (e.g., 60:40 buffer:organic modifier).[2]

  • Optimization of Chromatographic Conditions:

    • Inject the unstressed and stressed samples of "this compound".

    • Adjust the mobile phase composition (e.g., pH of the buffer, ratio of organic modifier) to achieve good resolution between the parent drug and its degradation products. A gradient elution may be necessary if the degradation products have a wide range of polarities.

    • Optimize other parameters such as flow rate (typically 1.0 mL/min), column temperature (e.g., 40°C), and injection volume (e.g., 10 µL).[4][5]

    • Select a detection wavelength where "this compound" and its degradation products have significant absorbance. A photodiode array (PDA) detector is useful for this purpose as it can monitor a range of wavelengths simultaneously.[8]

  • Method Validation:

    • Once the method is optimized, validate it according to ICH guidelines. The validation parameters should include:

      • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from degradation product peaks.

      • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 25-150 µg/mL.[4]

      • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

      • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

      • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

      • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for "this compound"

Stress ConditionReagent/ConditionDuration% Assay of "this compound"% DegradationNumber of Degradation Products
Control None-100.00.00
Acid Hydrolysis 1 M HCl24 hours85.214.82
Alkaline Hydrolysis 1 M NaOH8 hours78.521.53
Oxidative 30% H₂O₂24 hours90.19.91
Thermal (Solid) 105°C72 hours95.84.21
Thermal (Solution) 60°C24 hours92.37.72
Photolytic (Solid) 1.2 million lux hours10 days98.11.90
Photolytic (Solution) 1.2 million lux hours10 days96.53.51

Visualization of Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Start Prepare Stock Solution of this compound Acid Acid Hydrolysis Start->Acid Base Alkaline Hydrolysis Start->Base Oxidation Oxidative Degradation Start->Oxidation Thermal Thermal Degradation Start->Thermal Photo Photolytic Degradation Start->Photo Analysis Analyze by Stability- Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Workflow for a forced degradation study of "this compound".

SIM_Development_Workflow cluster_0 Initial Setup cluster_1 Optimization cluster_2 Validation cluster_3 Final Method Select_Column Select HPLC Column (e.g., C18) Select_Mobile_Phase Select Initial Mobile Phase (Buffer + Organic Solvent) Select_Column->Select_Mobile_Phase Inject_Samples Inject Stressed and Unstressed Samples Select_Mobile_Phase->Inject_Samples Optimize_Conditions Optimize Mobile Phase, Flow Rate, Temperature Inject_Samples->Optimize_Conditions Check_Resolution Check Resolution of API and Degradants Optimize_Conditions->Check_Resolution Check_Resolution->Optimize_Conditions Iterate Validation Validate Method (ICH) Specificity, Linearity, Accuracy, Precision Check_Resolution->Validation Resolution OK Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Logical workflow for developing a stability-indicating method.

Conclusion

The stability assessment of a new antibiotic entity like "this compound" is a systematic process that requires careful planning and execution. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to conduct comprehensive stability studies. By following these procedures, it is possible to gain a thorough understanding of the degradation behavior of the antibiotic, which is essential for the development of a safe, effective, and stable pharmaceutical product.

References

Troubleshooting & Optimization

reducing "Antibiotic K 4" hemolysis of red blood cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antibiotic K 4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, particularly the hemolytic activity observed with this antimicrobial peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause hemolysis?

This compound is a synthetic cationic antimicrobial peptide (AMP). Its amphipathic nature, possessing both hydrophobic and positively charged regions, allows it to interact with and disrupt cell membranes. This mechanism is effective against bacteria but can also lead to the lysis of red blood cells (hemolysis), a common challenge with many AMPs.

Q2: My experiment shows high levels of red blood cell lysis. What are the acceptable limits for hemolysis?

The acceptable level of hemolysis depends on the intended application. For parenteral formulations, a hemolysis value of less than 10% is generally considered non-hemolytic and safe for intravenous administration.[1] Formulations with hemolysis values greater than 25% are considered to be at risk for causing hemolytic effects.[1][2][3]

Q3: How can I reduce the hemolytic activity of this compound in my experiments?

Several strategies can be employed to mitigate the hemolytic effects of this compound. These fall into two main categories:

  • Formulation Strategies: Encapsulating the peptide in a carrier system, such as liposomes, can shield it from direct contact with red blood cells, thereby reducing toxicity.[4][5][6]

  • Chemical Modification: Altering the peptide's structure can reduce its affinity for erythrocyte membranes while preserving its antimicrobial efficacy.[7][8][9][10]

Further details and protocols for these approaches are provided in the troubleshooting guide below.

Q4: Are there specific structural features of this compound that contribute to its hemolytic activity?

Yes, the hemolytic activity of antimicrobial peptides like this compound is often linked to properties such as high hydrophobicity and overall net charge.[11] While these characteristics are crucial for antimicrobial action, they can also promote interaction with the zwitterionic membranes of erythrocytes, leading to their disruption.

Troubleshooting Guide: Reducing Hemolysis of this compound

This guide provides detailed troubleshooting steps and experimental protocols to address the issue of high hemolytic activity during your research with this compound.

Issue 1: High Hemolysis Observed in in vitro Assays

If you are observing significant hemolysis in your initial screening assays, consider the following optimization strategies.

Encapsulating this compound in liposomes can significantly decrease its hemolytic activity by preventing direct interaction with red blood cell membranes.[4][5][12]

Experimental Protocol: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)

  • Lipid Film Preparation:

    • Dissolve a mixture of phospholipids (e.g., DSPC/cholesterol at a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous solution of this compound at a desired concentration. The hydration should be performed above the lipid phase transition temperature.

    • Vortex the flask to form multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

    • Perform at least 10 passes through the membrane to ensure a homogenous liposome population.

  • Purification:

    • Remove unencapsulated this compound by size exclusion chromatography or dialysis.

Workflow for Liposomal Encapsulation

G cluster_prep Lipid Film Preparation cluster_hydro Hydration & Vesicle Formation cluster_size Size Reduction cluster_purify Purification dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation to form Thin Film dissolve->evaporate dry Dry under Vacuum evaporate->dry hydrate Hydrate Film with This compound Solution dry->hydrate vortex Vortex to form Multilamellar Vesicles (MLVs) hydrate->vortex extrude Extrusion through Polycarbonate Membrane vortex->extrude purify Remove Unencapsulated Peptide (e.g., Dialysis) extrude->purify final This compound-Loaded Liposomes purify->final

Caption: Workflow for preparing this compound-loaded liposomes.

Modifying the amino acid sequence of this compound can reduce its hemolytic activity while retaining its antimicrobial properties.

  • Amino Acid Substitution: Replacing hydrophobic amino acids with less hydrophobic ones or introducing charged residues at specific positions can decrease interactions with erythrocyte membranes.[13] Studies have shown that replacing certain amino acids with lysine can decrease cytotoxicity and hemolytic activity.[13]

  • PEGylation: Conjugating polyethylene glycol (mPEG) to the peptide can significantly reduce hemolysis and improve plasma stability.[7][8]

Quantitative Data on Modified Peptides

The following table summarizes the reported effects of different modifications on antimicrobial and hemolytic activities of a model antimicrobial peptide.

Modification StrategyChange in Antimicrobial ActivityChange in Hemolytic ActivityReference
mPEG Conjugation DecreasedSignificantly Decreased[7][8]
Introduction of Cysteine Maintained/Slightly IncreasedIncreased[7][8]
L-to-D Amino Acid Substitution Maintained/Slightly DecreasedSignificantly Decreased[14]
Increased Net Positive Charge Maintained/IncreasedDecreased[14]
Issue 2: Inconsistent Results in Hemolysis Assays

Variability in hemolysis assay results can arise from several factors. Standardizing your protocol is key to obtaining reproducible data.

Experimental Protocol: In Vitro Hemolysis Assay

This protocol is adapted from standard procedures for evaluating the hemolytic potential of antimicrobial peptides.[15]

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood at 800 x g for 10 minutes to pellet the erythrocytes.

    • Carefully remove the plasma and buffy coat.

    • Wash the RBCs three times with phosphate-buffered saline (PBS, pH 7.4) by resuspension and centrifugation.

    • Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Assay Procedure:

    • Prepare serial dilutions of this compound in PBS.

    • In a 96-well plate, add 100 µL of each peptide dilution.

    • Add 100 µL of the 2% RBC suspension to each well.

    • Controls:

      • Negative Control (0% Hemolysis): 100 µL of PBS + 100 µL of 2% RBC suspension.

      • Positive Control (100% Hemolysis): 100 µL of 1% Triton X-100 + 100 µL of 2% RBC suspension.

    • Incubate the plate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 540 nm, which corresponds to the release of hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Workflow for In Vitro Hemolysis Assay

G cluster_rbc RBC Preparation cluster_assay Assay Setup cluster_measure Measurement & Analysis blood Collect Fresh Blood centrifuge1 Centrifuge to Pellet RBCs blood->centrifuge1 wash Wash RBCs with PBS (3x) centrifuge1->wash suspend Prepare 2% RBC Suspension wash->suspend plate Add Peptide, Controls, and RBC Suspension to 96-well Plate suspend->plate dilute Prepare Serial Dilutions of this compound dilute->plate incubate Incubate at 37°C for 1 hour plate->incubate centrifuge2 Centrifuge Plate to Pellet Intact RBCs incubate->centrifuge2 supernatant Transfer Supernatant centrifuge2->supernatant read Measure Absorbance at 540 nm supernatant->read calculate Calculate % Hemolysis read->calculate

Caption: Standard workflow for performing an in vitro hemolysis assay.

Understanding the Mechanism of Hemolysis

The hemolytic action of this compound is primarily due to its direct interaction with and disruption of the red blood cell membrane.

Proposed Mechanism of Action of this compound on RBCs

G cluster_membrane Red Blood Cell Membrane cluster_peptide This compound cluster_interaction Membrane Interaction & Disruption cluster_lysis Cell Lysis membrane Lipid Bilayer bind Electrostatic Binding to Membrane Surface peptide Cationic, Amphipathic Peptide peptide->bind insert Hydrophobic Insertion into Lipid Bilayer bind->insert disrupt Membrane Destabilization (e.g., Pore Formation) insert->disrupt lysis Hemoglobin Release disrupt->lysis

Caption: Interaction of this compound with the RBC membrane.

For some peptides derived from natural sources like granulysin, hemolysis can also be mediated by the modulation of ion channels, leading to osmotic instability.

Ion Channel-Mediated Hemolysis Pathway

G peptide Hemolytic Peptide ion_channels Interaction with Ion Channels (Na+, K+, Ca2+) peptide->ion_channels ion_flux Altered Ion Flux ion_channels->ion_flux osmotic Osmotic Imbalance ion_flux->osmotic swelling Cell Swelling osmotic->swelling lysis Hemolysis swelling->lysis

Caption: Signaling pathway for ion channel-mediated hemolysis.[16][17]

References

Technical Support Center: Antibiotic K 4 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the cytotoxic effects of Antibiotic K 4 on mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known cytotoxic activity?

A1: this compound is a synthetic peptide (sequence: KKKKPLFGLFFGLF) that has demonstrated antibacterial properties.[1] Preliminary in vitro studies have shown it exhibits dose-dependent cytotoxicity against mammalian cell lines, including HeLa and the murine macrophage cell line J774.[1] For instance, at a concentration of 6.3 µg/ml, cell viability in J774 cells was reduced to 20%.[1] It also shows hemolytic activity against human red blood cells, with 24% hemolysis observed at a 1 mg/ml concentration, suggesting potential off-target effects on normal cells.[1]

Q2: What is the proposed mechanism of action for this compound's cytotoxicity?

A2: The precise mechanism of action for this compound's cytotoxicity in mammalian cells is not yet fully elucidated. Many antimicrobial peptides exert their effects by disrupting cell membrane integrity.[2][3] Other antibiotics have been shown to induce apoptosis through various pathways, such as the generation of reactive oxygen species (ROS), inhibition of NF-κB, or disruption of mitochondrial function.[4][5][6] Given its peptide nature, initial investigation into membrane permeabilization followed by standard apoptosis and cell death pathway analysis is recommended.

Q3: What starting concentration of this compound should I use for my experiments?

A3: Based on existing data, a broad concentration range is recommended for initial screening to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. A starting range of 1 µg/ml to 100 µg/ml is advisable. Serial dilutions (e.g., 1:3 or 1:4) within this range will help establish a dose-response curve.[7]

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay analyzed by flow cytometry is the standard method for distinguishing between different stages of cell death.[8][9]

  • Live cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative (due to phosphatidylserine exposure).[9]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[9]

  • Necrotic cells: Annexin V-negative and PI-positive (due to loss of membrane integrity).[9]

Troubleshooting Guides

MTT/Cell Viability Assay Issues
Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Inconsistent cell seeding density.2. Uneven dissolution of formazan crystals.[10]3. Edge effects in the 96-well plate.1. Ensure a single-cell suspension before plating; pipette carefully.2. After adding the solubilization solution, shake the plate on an orbital shaker for 15 minutes and pipette up and down to mix.3. Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.
Low signal or absorbance readings. 1. Insufficient incubation time with MTT reagent.2. Cell number is too low.3. The metabolic activity of the cell line is inherently low.1. Incubate for the recommended time (typically 3-4 hours), ensuring the formation of visible purple crystals.[10]2. Increase the initial cell seeding density.3. Increase the incubation time with MTT or consider a more sensitive viability assay (e.g., ATP-based assay).[11]
High background from media. Phenol red or serum in the culture medium can react with the MTT reagent.Set up background control wells containing only culture medium (no cells) plus the MTT reagent and solvent. Subtract this average reading from all other samples.
Apoptosis (Annexin V/PI) Assay Issues
Problem Possible Cause(s) Recommended Solution(s)
High percentage of necrotic cells (PI-positive) even at low K 4 concentrations. 1. The compound may be causing rapid membrane disruption (necrosis) rather than apoptosis.2. Harsh cell handling during harvesting (e.g., over-trypsinization).1. Perform a time-course experiment to capture earlier time points where apoptosis might be visible.2. For adherent cells, use a gentle cell scraper or a non-enzymatic dissociation solution. Wash cells gently with cold PBS.[12]
No significant apoptosis detected, but MTT shows high cytotoxicity. 1. The timing of the assay is incorrect (too early or too late).2. The cell death mechanism is not apoptosis (e.g., autophagy, necroptosis).1. Perform a time-course analysis (e.g., 6, 12, 24, 48 hours) to find the optimal window for apoptosis detection.2. Investigate other cell death markers, such as LC3B for autophagy or MLKL for necroptosis, using Western blotting.

Quantitative Data Summary

The following tables summarize known and hypothetical cytotoxic parameters for this compound.

Table 1: Reported Cytotoxicity of this compound Data extracted from a study on the synthetic K4 peptide.[1]

Cell LineConcentrationIncubation Time% Cell ViabilityAssay
J774 (Murine Macrophage)6.3 µg/ml48 hours20%MTT
HeLa (Human Cervical Cancer)Dose-dependent24 & 48 hoursNot specifiedMTT

Table 2: Example IC50 Values for this compound These are hypothetical values. Researchers must determine the IC50 experimentally for each cell line as it is a key measure of potency.[13][14]

Cell LineIC50 (µg/ml) after 48h
HeLa~ 5
A549 (Human Lung Cancer)~ 15
MCF-7 (Human Breast Cancer)~ 10
J774 (Murine Macrophage)~ 3

Experimental Protocols & Workflows

General Workflow for Cytotoxicity Assessment

This diagram outlines the typical experimental progression for characterizing the cytotoxic effects of a novel compound like this compound.

G Workflow for Assessing K 4 Cytotoxicity A Cell Seeding (96-well or 6-well plates) B Treatment with This compound (Dose-response & Time-course) A->B C Cell Viability Assay (e.g., MTT) B->C E Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) B->E   Use IC50 concentration D Determine IC50 Value C->D G Data Analysis & Interpretation D->G F Mechanism Investigation (e.g., Western Blot for Caspases) E->F F->G

Caption: A typical workflow for investigating compound cytotoxicity.

Protocol 1: MTT Cell Viability Assay[11][12][17]
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the old media and add 100 µL of media containing the desired concentrations of the compound to the wells. Include "untreated" (vehicle control) and "media only" (background control) wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

  • Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[10]

  • Calculation: Subtract the background absorbance from all readings. Calculate percentage viability as: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

Principle of Annexin V / PI Staining

This diagram illustrates how flow cytometry differentiates cell populations based on Annexin V and PI staining.

G Principle of Annexin V / PI Apoptosis Assay A Q2 Late Apoptosis / Necrosis Annexin V (+) PI (+) B Q1 Necrosis Annexin V (-) PI (+) C Q3 Viable Annexin V (-) PI (-) D Q4 Early Apoptosis Annexin V (+) PI (-) X_axis Annexin V-FITC → Y_axis PI →

Caption: Quadrant analysis for Annexin V/PI flow cytometry.

Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining[8][9][10][18]
  • Cell Culture and Treatment: Seed 1-5 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with this compound (e.g., at the determined IC50 concentration) for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes), discard the supernatant, and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell concentration should be approximately 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to the cell suspension.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[12]

Protocol 3: Western Blot for Apoptosis Markers[19][20][21][22]
  • Protein Extraction: Treat cells with this compound, wash with ice-cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors. Collect the lysate and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2) overnight at 4°C. A loading control (e.g., β-actin or GAPDH) is essential.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Detect the protein bands using an ECL chemiluminescence detection system.[15] An increase in the cleaved forms of Caspase-3 and PARP is indicative of apoptosis.[16]

Hypothetical Apoptotic Signaling Pathway

This diagram shows potential apoptotic pathways that could be activated by this compound, providing a roadmap for mechanistic studies.

G Potential Apoptotic Pathways for Investigation cluster_0 Extrinsic Pathway cluster_1 Intrinsic (Mitochondrial) Pathway DR Death Receptor C8 Caspase-8 DR->C8 C3 Executioner Caspase-3 C8->C3 Mito Mitochondria CytC Cytochrome c Mito->CytC C9 Caspase-9 CytC->C9 C9->C3 K4 This compound (Stimulus) K4->DR (Induces?) K4->Mito (Induces?) PARP Cleaved PARP C3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Potential extrinsic and intrinsic apoptosis pathways.

References

Technical Support Center: Optimizing Antibiotic K 4 Dosage for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of Antibiotic K 4 for in vitro studies. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a synthetic cationic antimicrobial peptide.[1][2] Its primary mechanism of action is believed to involve an electrostatic interaction with the negatively charged bacterial cell membrane, leading to membrane disruption and lysis.[1] This interaction is facilitated by the peptide's positive net charge and hydrophobic residues.[1] Unlike many conventional antibiotics that target specific metabolic pathways, this compound directly targets the physical integrity of the bacterial cell envelope.[3][4][5]

Q2: What is a good starting concentration range for this compound in in vitro experiments?

Based on available data, a reasonable starting concentration range for Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) determination of this compound is between 2 µg/ml and 400 µg/ml.[1][2] The effective concentration can vary significantly depending on the bacterial species being tested. For instance, the lowest MIC and MBC values of 25 µg/ml have been observed against B. melitensis.[1][2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific bacterial strain and experimental conditions.

Q3: Is this compound cytotoxic to mammalian cells?

In vitro studies have evaluated the cytotoxic effects of this compound on mammalian cell lines. One study showed a dose-dependent cytotoxic effect on HeLa cells after 24 and 48 hours of exposure.[1][2] Another study reported that at its bacteriolytic concentration, K 4 peptide did not exhibit cytotoxic effects on Chinese Hamster Ovary (CHO-K1) cells.[1] Hemolysis assays have shown varying results, with one study reporting 24% hemolysis at a 1 mg/ml concentration.[1] It is crucial to evaluate the cytotoxicity of this compound on the specific mammalian cell line used in your experiments to determine a therapeutic window.

Troubleshooting Guide

Issue 1: No antibacterial effect observed at expected concentrations.

  • Possible Cause 1: Inactivated Peptide.

    • Troubleshooting Step: Ensure proper storage and handling of the this compound stock solution. Peptides can be sensitive to degradation. Prepare fresh solutions for each experiment.

  • Possible Cause 2: Resistant Bacterial Strain.

    • Troubleshooting Step: Verify the susceptibility of your bacterial strain to other known antibiotics as a positive control. Consider that the target bacterium may have intrinsic or acquired resistance mechanisms.

  • Possible Cause 3: Inappropriate Experimental Conditions.

    • Troubleshooting Step: Review and optimize your experimental protocol, including inoculum size, growth medium composition, and incubation time, as these factors can influence antibiotic efficacy.[6]

Issue 2: High variability in MIC/MBC results.

  • Possible Cause 1: Inconsistent Inoculum Preparation.

    • Troubleshooting Step: Standardize the bacterial inoculum density for every experiment. Using a spectrophotometer to measure the optical density (e.g., OD600) is a common method to ensure a consistent starting number of bacteria.[7]

  • Possible Cause 2: Pipetting Errors.

    • Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of the antibiotic.

  • Possible Cause 3: Subjective Interpretation of Growth.

    • Troubleshooting Step: Use a quantitative method to assess bacterial growth, such as measuring absorbance or using a viability stain, to reduce subjective interpretation of visible growth.

Issue 3: Significant cytotoxicity observed in co-culture experiments.

  • Possible Cause 1: Antibiotic Concentration is too High.

    • Troubleshooting Step: Perform a dose-response cytotoxicity assay on your mammalian cell line alone to determine the maximum non-toxic concentration (MNTC). Use concentrations at or below the MNTC for your co-culture experiments.

  • Possible Cause 2: Synergistic Toxicity.

    • Troubleshooting Step: The combination of bacterial infection and antibiotic treatment might induce a higher cytotoxic response. Evaluate the cytotoxicity of the bacteria alone and in combination with different concentrations of this compound.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

ParameterOrganism(s)Concentration RangeReference
MIC Various pathogenic bacteria25 - 400 µg/ml[1][2]
MBC Various pathogenic bacteria>25 - 400 µg/ml[1][2]
Lowest MIC/MBC B. melitensis25 µg/ml[1][2]

Table 2: Cytotoxicity and Hemolytic Activity of this compound

AssayCell Line / SampleConcentrationResultReference
Cytotoxicity HeLa cellsDose-dependentCytotoxic effect observed[1][2]
Hemolysis Human red blood cells1 mg/ml24% hemolysis[1]
Nitric Oxide Production J774 macrophage cell line6.3 µg/ml25.9873 µM[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

  • Preparation of Antibiotic Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Preparation of Bacterial Inoculum: Culture the test bacterium overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized inoculum density of approximately 5 x 10^5 CFU/ml in fresh broth.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.[8]

  • Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µl) from each well that showed no visible growth in the MIC assay.

  • Plating: Spread the aliquot onto an appropriate agar plate.

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the antibiotic that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell metabolic activity and is a common method for measuring the cytotoxicity of a compound.[1]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (cells treated with the solvent used to dissolve the antibiotic) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

Antibiotic_K4_Mechanism cluster_bacteria Bacterial Cell Bacterial_Membrane Negatively Charged Bacterial Membrane Membrane_Disruption Membrane Disruption & Pore Formation Bacterial_Membrane->Membrane_Disruption Hydrophobic Interaction Cytoplasm Cytoplasm Antibiotic_K4 This compound (Cationic Peptide) Antibiotic_K4->Bacterial_Membrane Electrostatic Interaction Cell_Lysis Cell Lysis & Bacterial Death Membrane_Disruption->Cell_Lysis Leads to In_Vitro_Workflow cluster_prep Preparation cluster_assays Primary Assays cluster_cyto Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation Stock_Solution Prepare this compound Stock Solution MIC_Assay Determine MIC (Broth Microdilution) Stock_Solution->MIC_Assay Cytotoxicity_Assay Determine Cytotoxicity (e.g., MTT Assay) Stock_Solution->Cytotoxicity_Assay Bacterial_Culture Prepare Standardized Bacterial Inoculum Bacterial_Culture->MIC_Assay MBC_Assay Determine MBC MIC_Assay->MBC_Assay Based on MIC results Data_Analysis Analyze Results & Determine Therapeutic Index MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis

References

troubleshooting "Antibiotic K 4" MIC and MBC inconsistencies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for "Antibiotic K 4" assays. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent MIC and MBC results for "this compound"?

Inconsistent MIC and MBC results can arise from several factors throughout the experimental workflow. These are broadly categorized as biological, methodological, and technical variations. Key sources of error include:

  • Inoculum Preparation: The density of the starting bacterial culture is critical. Too high or too low an inoculum can lead to artificially elevated or reduced MIC/MBC values, respectively.[1]

  • Bacterial Strain Variability: Genetic and phenotypic differences among bacterial strains can affect their susceptibility to antibiotics.[1]

  • Growth Media Composition: The type and composition of the growth media can influence both the growth of the bacteria and the activity of the antibiotic.[1]

  • Incubation Conditions: Variations in temperature, time, and atmospheric conditions during incubation can impact bacterial growth and, consequently, the MIC and MBC results.[1]

  • Experimental Protocol Deviations: Minor variations in experimental protocols, such as different incubation times or methods for determining growth, can lead to significant differences in MIC values.[2][3]

  • Technical Errors: Pipetting errors, improper serial dilutions, and poorly calibrated equipment can introduce significant variability.[1][4]

Q2: My MIC results are consistent, but the MBC results are variable. What could be the cause?

This scenario often points to issues in the subculturing step specific to the MBC assay. Potential causes include:

  • Inadequate Neutralization of Antibiotic: If "this compound" is not sufficiently diluted out during subculturing, residual antibiotic on the agar plate can inhibit growth, leading to a falsely low MBC.

  • Sampling Variability: The small volume (typically 10 µL) plated for the MBC determination may not be representative of the entire well, especially if bacteria are clumped or adhering to the well surface.[5]

  • Plating and Incubation Issues: Inconsistent spreading of the inoculum on the agar plate or variations in incubation conditions of the MBC plates can lead to variable colony counts.

Q3: We observed growth in higher concentrations of "this compound" but not in some lower concentrations. What is this phenomenon?

This is known as the Eagle effect, a paradoxical phenomenon where an antibiotic shows reduced efficacy at very high concentrations.[6] This can lead to bacterial survival at concentrations above the apparent MIC.[6] If you observe this, it is crucial to repeat the experiment with a wider range of dilutions to accurately determine the optimal bactericidal concentration.

Q4: How can I ensure the reproducibility of my MIC and MBC assays?

To enhance reproducibility, it is essential to standardize your experimental protocol. Key practices include:

  • Use of Standardized Protocols: Adhere to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), for MIC (e.g., CLSI M07) and MBC (e.g., CLSI M26-A) testing.[7]

  • Quality Control Strains: Regularly use well-characterized quality control (QC) strains with known MIC and MBC values for "this compound" to validate your assay performance.[1]

  • Consistent Inoculum Preparation: Use a spectrophotometer to standardize the initial bacterial suspension to a 0.5 McFarland standard.[5]

  • Detailed Documentation: Maintain a thorough record of all experimental parameters, including media batch, incubation times, and any deviations from the standard protocol.[1]

  • Personnel Training: Ensure all laboratory personnel are adequately trained in the standardized protocols to minimize operator-dependent variability.[1]

Troubleshooting Guides

Guide 1: Inconsistent MIC Results

This guide will help you troubleshoot variable MIC results for "this compound".

Observed Issue Potential Causes Recommended Actions
High variability between replicates - Inaccurate pipetting during serial dilutions.- Uneven distribution of bacteria in the inoculum.- Contamination.- Calibrate pipettes regularly.- Ensure the bacterial suspension is homogenous before dispensing.- Use aseptic techniques and check for contamination in control wells.
MIC values are consistently higher than expected - Inoculum density is too high.- "this compound" has degraded.- Bacterial resistance has developed.- Standardize inoculum to 0.5 McFarland.- Use a fresh stock of "this compound".- Verify the purity of the bacterial culture.
MIC values are consistently lower than expected - Inoculum density is too low.- "this compound" stock solution is at a higher concentration than labeled.- Standardize inoculum to 0.5 McFarland.- Prepare a fresh, accurately diluted stock of "this compound".
Guide 2: Inconsistent MBC Results

Use this guide if you are experiencing variability in your MBC determination for "this compound".

Observed Issue Potential Causes Recommended Actions
No colonies on any MBC plates, even at low antibiotic concentrations - "this compound" carryover is inhibiting growth.- The initial inoculum was too low.- Ensure the subcultured volume is small and spread well to dilute the antibiotic.- Verify the initial inoculum concentration.
High number of colonies on all MBC plates - "this compound" is bacteriostatic, not bactericidal, against the test organism.- The incubation time for the MBC plates was too short.- Consider a higher range of concentrations for "this compound".- Extend the incubation period for the MBC plates.
MBC values are significantly higher than 4x the MIC - The antibiotic may be primarily bacteriostatic.[8]- This may be a true characteristic of the antibiotic. Further investigation into its mechanism of action is warranted.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 guidelines.[7]

  • Preparation of "this compound" Stock Solution: Prepare a concentrated stock solution of "this compound" in a suitable solvent.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the "this compound" stock solution in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.[5]

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antibiotic dilutions.

  • Controls: Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum) on each plate.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of "this compound" that completely inhibits visible growth.[9]

Protocol 2: MBC Determination

This protocol is a continuation of the MIC assay, based on CLSI M26-A guidelines.[7]

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.[5]

  • Plating: Spot-inoculate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[7]

Visualizations

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay Antibiotic_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Antibiotic_Stock->Serial_Dilution Bacterial_Culture Bacterial Culture (0.5 McFarland) Inoculation Inoculation Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubation (16-20h) Inoculation->Incubation_MIC Read_MIC Read MIC (No visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear MIC wells Read_MIC->Subculture Proceed if growth is inhibited Plating Plate on Antibiotic-Free Agar Subculture->Plating Incubation_MBC Incubation (18-24h) Plating->Incubation_MBC Read_MBC Read MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Caption: Experimental workflow for MIC and MBC determination.

Troubleshooting_Logic Start Inconsistent MIC/MBC Results Check_Inoculum Verify Inoculum (0.5 McFarland) Start->Check_Inoculum Check_Protocol Review Protocol (CLSI Standards) Start->Check_Protocol Check_Reagents Check Reagents (Antibiotic, Media) Start->Check_Reagents Check_Equipment Calibrate Equipment (Pipettes, etc.) Start->Check_Equipment QC_Strain Run Quality Control Strain Check_Inoculum->QC_Strain Check_Protocol->QC_Strain Check_Reagents->QC_Strain Check_Equipment->QC_Strain QC_Strain->Start If QC fails Consistent_Results Consistent Results Achieved QC_Strain->Consistent_Results If QC passes

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Improving the Stability of Antibiotic K 4 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of "Antibiotic K 4," an oligopeptide inhibitor of the angiotensin I converting enzyme (ACE), in solution. Given the limited specific stability data for this compound, this guide leverages established principles of peptide stability to offer robust troubleshooting strategies and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in solution a concern?

A1: this compound is an oligopeptide that contains L-phenylalanine and a C-terminal (R)-1-amino-2-(4-hydroxyphenyl)ethylphosphonic acid residue. Like many peptide-based therapeutics, it is susceptible to degradation in aqueous solutions, which can lead to a loss of biological activity and the formation of impurities.[1][2][3] Maintaining its stability is crucial for obtaining accurate and reproducible experimental results.

Q2: What are the primary pathways through which a peptide antibiotic like K 4 can degrade in solution?

A2: Peptide antibiotics in solution can degrade through several chemical and physical pathways. Chemical degradation includes hydrolysis (cleavage of peptide bonds), oxidation of certain amino acid residues, deamidation (loss of an amide group), and racemization (conversion of L-amino acids to D-isomers).[3] Physical degradation pathways involve aggregation, precipitation, and adsorption to surfaces.[3]

Q3: How should I prepare and store a stock solution of this compound?

A3: For optimal stability, it is recommended to prepare stock solutions of peptide antibiotics in a suitable buffer at a slightly acidic pH (e.g., pH 4-6), as extremes of pH can accelerate hydrolysis.[2] Stock solutions should be prepared at a high concentration, filter-sterilized, and stored in small aliquots at -20°C or ideally -80°C to minimize freeze-thaw cycles.

Q4: What are the key factors that influence the stability of this compound in solution?

A4: The main factors affecting the stability of peptide antibiotics in solution are:

  • pH: Can influence hydrolysis, deamidation, and oxidation rates.

  • Temperature: Higher temperatures accelerate most degradation reactions.

  • Light: Exposure to UV light can cause photodegradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of susceptible amino acid residues.

  • Buffer components: Certain buffer species can catalyze degradation reactions.

  • Concentration: Higher concentrations can sometimes lead to aggregation.[4][5]

  • Excipients: The presence of stabilizers or destabilizers in the formulation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Problem 1: I am observing a progressive loss of activity of my this compound solution over time.

  • Question: What are the likely causes for the loss of activity?

    • Answer: The loss of activity is likely due to chemical degradation of the peptide. The most common culprits are hydrolysis of the peptide backbone or modification of key amino acid residues involved in its ACE inhibitory activity. Oxidation of sensitive residues could also be a factor.

  • Question: How can I mitigate this loss of activity?

    • Answer:

      • Optimize pH: Determine the optimal pH for stability by conducting a pH-rate profile study. For many peptides, a pH between 4 and 6 is ideal.

      • Control Temperature: Store stock solutions at -80°C and working solutions at 2-8°C for the shortest time necessary. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

      • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

      • Minimize Oxygen Exposure: Use degassed buffers for solution preparation and consider overlaying the solution with an inert gas like argon or nitrogen.[2]

      • Add Stabilizers: Consider the addition of excipients such as antioxidants (e.g., methionine, ascorbic acid) or cryoprotectants (e.g., mannitol, sucrose) to your formulation.

Problem 2: My this compound solution has become cloudy or shows visible precipitates.

  • Question: What could be causing the cloudiness or precipitation?

    • Answer: This is likely due to physical instability, such as aggregation or precipitation of the peptide. This can be influenced by factors like pH, temperature, ionic strength, and the peptide's concentration.[3][5]

  • Question: What steps can I take to prevent this?

    • Answer:

      • Adjust pH: Move the pH of the solution away from the isoelectric point (pI) of the peptide, where it has the lowest solubility.

      • Modify Ionic Strength: Evaluate the effect of salt concentration on solubility.

      • Use Solubilizing Agents: Consider the inclusion of non-ionic surfactants (e.g., polysorbate 80) or other solubilizing excipients.

      • Optimize Concentration: If possible, work with lower concentrations of the antibiotic.

Data on General Peptide Antibiotic Stability

Since specific quantitative stability data for this compound is not publicly available, the following tables provide representative data on the stability of peptide antibiotics under various conditions to guide experimental design.

Table 1: Effect of pH on the Rate of Degradation of a Model Peptide Antibiotic in Solution at 37°C

pHDegradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
3.00.2313.0
4.00.06910.0
5.00.02330.1
6.00.04615.1
7.00.1166.0
8.00.3472.0

Table 2: Effect of Temperature on the Stability of a Model Peptide Antibiotic Solution (pH 5.0)

Temperature (°C)Degradation Rate Constant (k, day⁻¹)Half-life (t₁/₂, days)
40.002346.6
250.02330.1
370.0927.5
500.3691.9

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to quantify the remaining intact this compound and detect degradation products.

  • Objective: To determine the percentage of intact this compound remaining in a solution over time under specific storage conditions.

  • Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • This compound solution samples

    • Reference standard of this compound

  • Method:

    • Set the column temperature to 30°C.

    • Set the UV detection wavelength to 220 nm.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 20 µL of the sample.

    • Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Hold at 65% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 10 minutes before the next injection.

  • Data Analysis:

    • The percentage of remaining this compound is calculated by comparing the peak area of the main peak in the aged sample to that of a freshly prepared standard solution of the same concentration.

    • Appearance of new peaks indicates the formation of degradation products.

Visualizations

Below are diagrams illustrating key concepts in the stability of peptide antibiotics.

G cluster_degradation Common Degradation Pathways of Peptide Antibiotics Peptide Peptide Hydrolysis Hydrolysis Peptide->Hydrolysis H₂O, pH Oxidation Oxidation Peptide->Oxidation O₂, Metal Ions Deamidation Deamidation Peptide->Deamidation pH, Temp Racemization Racemization Peptide->Racemization pH, Temp Aggregation Aggregation Peptide->Aggregation Conc, Temp Peptide Bond Cleavage Peptide Bond Cleavage Hydrolysis->Peptide Bond Cleavage Modified Residues (e.g., Met-SO) Modified Residues (e.g., Met-SO) Oxidation->Modified Residues (e.g., Met-SO) Isoaspartate Formation Isoaspartate Formation Deamidation->Isoaspartate Formation D-Amino Acids D-Amino Acids Racemization->D-Amino Acids Inactive Aggregates Inactive Aggregates Aggregation->Inactive Aggregates

Caption: Major chemical and physical degradation pathways for peptide antibiotics in solution.

G cluster_workflow Troubleshooting Workflow for Unstable this compound Solution Start Instability Observed (Loss of Activity / Precipitation) Identify Identify Degradation Type (Chemical vs. Physical) Start->Identify Chemical Chemical Degradation Identify->Chemical Physical Physical Instability Identify->Physical Optimize_pH Optimize pH Chemical->Optimize_pH Control_Temp Control Temperature Chemical->Control_Temp Protect_Light Protect from Light Chemical->Protect_Light Exclude_O2 Exclude Oxygen Chemical->Exclude_O2 Adjust_pH_pI Adjust pH away from pI Physical->Adjust_pH_pI Modify_Ionic Modify Ionic Strength Physical->Modify_Ionic Add_Solubilizers Add Solubilizers Physical->Add_Solubilizers Add_Excipients Add Stabilizers Optimize_pH->Add_Excipients Control_Temp->Add_Excipients Protect_Light->Add_Excipients Exclude_O2->Add_Excipients End Stable Solution Add_Excipients->End Adjust_pH_pI->End Modify_Ionic->End Add_Solubilizers->End

Caption: A logical workflow for troubleshooting stability issues with this compound solutions.

References

Technical Support Center: Synthesis of Antibiotic K-4 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of the Antibiotic K-4 peptide. The content is designed to address specific issues that may be encountered during its synthesis via Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guides

This section addresses common problems encountered during the synthesis of the Antibiotic K-4 peptide, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am observing incomplete coupling reactions, especially for the hydrophobic amino acids (P, L, F, G). What could be the cause and how can I resolve this?

A1: Incomplete coupling is a frequent challenge in the synthesis of hydrophobic peptides like Antibiotic K-4, primarily due to peptide aggregation on the solid support. This aggregation hinders the access of reagents to the growing peptide chain.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Peptide Aggregation - Utilize Chaotropic Salts: Add salts like LiCl or KSCN to the coupling reaction to disrupt secondary structures. - Employ "Magic Mixture": Use a solvent mixture of DCM/DMF/NMP (1:1:1) to improve solvation. - Increase Temperature: Perform couplings at an elevated temperature (e.g., 40-50°C) or use a microwave peptide synthesizer to provide energy to break up aggregates.
Steric Hindrance - Extended Coupling Times: Increase the duration of the coupling reaction to allow more time for the reaction to proceed to completion. - Double Coupling: After the initial coupling, perform a second coupling with fresh reagents.
Inefficient Activation - Use Potent Coupling Reagents: Employ stronger coupling reagents such as HATU, HCTU, or COMU, which are known to be more effective for difficult couplings.
Inadequate Mixing - Ensure Proper Agitation: Confirm that the reaction vessel is being adequately agitated to ensure proper mixing of the resin and reagents.

Q2: The resin beads are clumping together, and the volume of the resin seems to be shrinking. What is happening and what should I do?

A2: This phenomenon is a strong indicator of on-resin peptide aggregation. The hydrophobic peptide chains are interacting with each other, causing the resin beads to clump and leading to a decrease in the swollen resin volume. This can severely impact reaction efficiency.

Troubleshooting Workflow for Resin Aggregation:

G start Resin Clumping/Shrinking Observed check_swelling Check Resin Swelling in Different Solvents start->check_swelling change_solvent Switch to NMP or add DMSO to DMF check_swelling->change_solvent If swelling is poor sonicate Briefly Sonicate the Reaction Vessel change_solvent->sonicate chaotropic_salts Add Chaotropic Salts (e.g., LiCl) sonicate->chaotropic_salts high_temp Increase Coupling Temperature (Microwave or Conventional Heating) chaotropic_salts->high_temp low_loading Consider Resynthesis with Lower Loading Resin high_temp->low_loading If aggregation persists backbone_prot For Future Syntheses: Incorporate Backbone Protection (Hmb/Dmb) low_loading->backbone_prot

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Q3: After cleavage and deprotection, my crude Antibiotic K-4 peptide is insoluble in water and difficult to purify. How can I handle this?

A3: The high hydrophobicity of the PLFGLFFGLF sequence in Antibiotic K-4 contributes to its poor solubility in aqueous solutions.

Strategies for Solubilization and Purification:

StepRecommendation
Initial Dissolution - Attempt to dissolve the lyophilized peptide in a small amount of dilute acetic acid or formic acid before adding water. - For very difficult cases, a small percentage of trifluoroethanol (TFE) can be used to solubilize the peptide before dilution for purification.[1]
RP-HPLC Purification - Column Choice: Use a C4 or C8 stationary phase instead of the more hydrophobic C18. This will allow for better interaction and separation of the hydrophobic peptide.[1] - Mobile Phase: A standard mobile phase of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is typically used. Optimize the gradient to ensure good separation. A shallower gradient may be necessary.
Alternative Purification - If RP-HPLC proves challenging due to the cationic nature of the peptide, consider ion-exchange chromatography as an orthogonal purification step.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solid-phase synthesis strategy for Antibiotic K-4?

A1: The standard and recommended method is Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This approach utilizes the acid-labile side-chain protecting groups and the base-labile Fmoc protecting group for the N-terminus, which provides a robust and orthogonal strategy.

Q2: Are there any specific challenges associated with the 'KKKK' poly-lysine sequence at the N-terminus?

A2: While the primary challenge in synthesizing Antibiotic K-4 is the hydrophobic core, the poly-lysine segment can also present difficulties. These may include incomplete deprotection or coupling due to charge effects and potential side reactions. It is crucial to use a sufficient excess of reagents and ensure complete reactions at each step.

Q3: Which cleavage cocktail is best for releasing the Antibiotic K-4 peptide from the resin?

A3: A standard cleavage cocktail with scavengers is necessary to prevent side reactions from reactive cationic species generated during deprotection. A commonly used and effective cocktail is "Reagent B", which consists of:

  • Trifluoroacetic acid (TFA): 88%

  • Phenol: 5%

  • Water: 5%

  • Triisopropylsilane (TIS): 2%[2]

This cocktail is effective for scavenging trityl-based protecting groups and other carbocations.

Q4: How can I monitor the progress and success of my synthesis?

A4: Regular monitoring of coupling and deprotection steps is crucial.

  • Kaiser Test: This colorimetric test can be used to detect the presence of free primary amines. A positive result after a coupling step indicates an incomplete reaction.

  • HPLC-MS Analysis of Cleaved Aliquots: Small amounts of the peptide can be cleaved from the resin at intermediate steps and analyzed by HPLC-MS to confirm the correct mass and assess purity.

Experimental Protocols

Standard Fmoc-SPPS Protocol for Antibiotic K-4

This protocol provides a general guideline. Modifications may be necessary based on the specific equipment and reagents used.

  • Resin Selection and Swelling:

    • Start with a Rink Amide resin to obtain a C-terminal amide.

    • Swell the resin in dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HATU (3.98 equivalents) and a base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For difficult couplings (e.g., within the hydrophobic sequence), consider double coupling or extending the reaction time.

    • Wash the resin with DMF.

  • Monitoring:

    • Perform a Kaiser test after the coupling step to ensure completion. If the test is positive, repeat the coupling.

  • Chain Elongation:

    • Repeat the deprotection and coupling cycles for each amino acid in the sequence: F-L-G-F-F-L-G-P-K(Boc)-K(Boc)-K(Boc)-K(Boc).

  • Final Deprotection:

    • Perform a final Fmoc deprotection of the N-terminal lysine.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Treat the resin with the cleavage cocktail (e.g., Reagent B) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Dissolve the crude peptide in an appropriate solvent system.

    • Purify the peptide by preparative RP-HPLC using a C4 or C8 column.

    • Analyze the purified fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Lyophilize the pure fractions to obtain the final peptide product.

Logical Workflow for Antibiotic K-4 Synthesis:

G start Start Synthesis resin_prep Resin Swelling start->resin_prep synthesis_cycle Fmoc-SPPS Cycle (Deprotection & Coupling) resin_prep->synthesis_cycle monitoring Monitor Completion (e.g., Kaiser Test) synthesis_cycle->monitoring troubleshoot Troubleshoot (Double Couple, Change Solvents, etc.) synthesis_cycle->troubleshoot If issues arise is_complete Complete? monitoring->is_complete is_complete->synthesis_cycle No cleavage Final Cleavage and Deprotection is_complete->cleavage Yes troubleshoot->synthesis_cycle purification Purification (RP-HPLC) cleavage->purification analysis Analysis (HPLC/MS) purification->analysis end Final Product analysis->end

References

mitigating off-target effects of "Antibiotic K 4"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibiotic K 4

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, broad-spectrum antibiotic. Its primary mechanism of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to breaks in the bacterial DNA, resulting in cell death.[1][2]

Q2: We are observing decreased proliferation and changes in the morphology of our mammalian cell line after treatment with this compound, even at concentrations intended to be non-toxic. What could be the cause?

A2: This is a common issue that may be linked to the off-target effects of this compound on mammalian cells. While highly selective for bacterial topoisomerases, at certain concentrations, the antibiotic can interact with eukaryotic cellular components, most notably within the mitochondria.[3][4] It has been shown to inhibit human topoisomerase II, which is crucial for the maintenance and replication of mitochondrial DNA (mtDNA).[5][6] This can lead to impaired mitochondrial energy production, reduced cell growth, and morphological changes.[4][6] We recommend performing a cell viability assay and proceeding to the troubleshooting guides for mitochondrial function.

Q3: Can this compound affect cellular signaling pathways in eukaryotic cells?

A3: Yes, studies on analogous compounds have revealed that this compound can have immunomodulatory and signaling effects. It has been observed to inhibit Toll-like receptor (TLR) and ERK signaling pathways.[7] Additionally, it can inhibit phosphodiesterase activity, leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which can, in turn, inhibit the transcription factor NF-κB, a key regulator of inflammatory responses.[7]

Q4: Are there any known specific protein off-targets in human cells for this class of antibiotics?

A4: Yes, recent chemical proteomics studies have identified specific human protein off-targets. Notably, mitochondrial proteins such as Apoptosis-Inducing Factor Mitochondria-Associated 1 (AIFM1) and Isocitrate Dehydrogenase 2 (IDH2) have been shown to interact with this class of antibiotics, contributing to mitochondrial dysfunction.[8][9]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity or Reduced Cell Proliferation

You are observing higher-than-expected cell death or a significant reduction in the proliferation rate of your mammalian cell culture after introducing this compound.

Troubleshooting Steps:

  • Confirm Absence of Contamination: Before investigating off-target effects, rule out microbial contamination. Culture a sample on an antibiotic-free medium to check for latent contaminants.[10]

  • Verify Dosage: Double-check your calculations and the stock concentration of this compound. An error in dilution can lead to unintended high concentrations.

  • Perform a Dose-Response Curve: Determine the precise cytotoxic concentration for your specific cell line. Compare the effective concentration against your target bacteria with the concentration that causes toxicity in your mammalian cells (see Table 1).

  • Assess Mitochondrial Health: If cytotoxicity is confirmed at your working concentration, the primary suspect is mitochondrial toxicity. Proceed with the experimental protocols below to assess mitochondrial function. Key indicators include:

    • Reduced mitochondrial DNA (mtDNA) copy number.[5]

    • Decreased oxygen consumption rate (OCR).

    • Lowered cellular ATP levels.[11]

    • Changes in mitochondrial membrane potential.[11]

The following table provides representative concentration data for the class of compounds to which this compound belongs, highlighting the window between antibacterial efficacy and potential host cell toxicity.

ParameterOrganism/Cell TypeConcentrationReference
MIC (Minimum Inhibitory Conc.)S. aureus (Bacterial)~0.5 - 2 µg/mL[9]
IC50 (Topoisomerase IV)S. aureus (Bacterial Target)~25 µM[9]
mtDNA Content Reduction Jurkat (Human T-lymphocyte)25 µg/mL[11]
Inhibition of Human Topoisomerase II In vitro>100-fold higher than plasma conc.[12]

Table 1: Comparative concentrations for on-target vs. off-target effects.

Issue 2: Altered Gene Expression or Phenotype Unrelated to the Primary Experiment

You notice changes in the expression of specific genes, or a phenotypic shift (e.g., differentiation, altered morphology) that is not the intended outcome of your experiment.

Troubleshooting Steps:

  • Review the Signaling Impact: As noted in the FAQs, this compound can modulate signaling pathways like ERK and NF-κB.[7] Analyze the expression levels of key proteins in these pathways (e.g., phospho-ERK, IκBα) via Western blot to see if they are affected.

  • Investigate Epigenetic Alterations: Analogous compounds are known to chelate iron, which can inhibit iron-dependent dioxygenases involved in demethylation of DNA and histones.[13][14] This can lead to global changes in gene expression. Consider a high-level check for DNA methylation or histone methylation marks if you suspect widespread transcriptional changes.

  • Run an Antibiotic-Free Control: The most critical control is to run a parallel experiment without this compound. Many standard antibiotics used in cell culture can alter gene expression profiles.[15] This control will help you distinguish the specific effects of this compound from general antibiotic-induced cellular stress.

Experimental Protocols

Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Copy Number

This protocol determines the relative amount of mtDNA compared to nuclear DNA (nDNA) using quantitative PCR (qPCR). A reduction in this ratio after treatment indicates mitochondrial toxicity.

Methodology:

  • Cell Treatment: Plate your cells and treat them with the desired concentration of this compound and a vehicle control for your chosen time period (e.g., 24, 48, 72 hours).

  • Genomic DNA Extraction: Harvest cells and extract total genomic DNA using a standard commercial kit. Ensure high purity of the extracted DNA.

  • qPCR Assay:

    • Prepare a qPCR reaction mix using a SYBR Green-based master mix.

    • Use two sets of primers: one targeting a mitochondrial gene (e.g., MT-ND1) and one targeting a single-copy nuclear gene (e.g., B2M or RPPH1).

    • Run the qPCR plate with samples from both treated and control groups. Include no-template controls.

  • Data Analysis:

    • Determine the Ct (cycle threshold) values for both the mitochondrial and nuclear gene for each sample.

    • Calculate the difference in Ct values (ΔCt) = [Ct(nuclear gene) - Ct(mitochondrial gene)].

    • The relative mtDNA copy number is proportional to 2^ΔCt. Compare the values between the treated and control groups. A significant decrease in the treated group indicates mtDNA depletion.[11]

Protocol 2: Assessment of Mitochondrial Respiration (Oxygen Consumption Rate)

This protocol uses extracellular flux analysis to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiratory function.

Methodology:

  • Cell Seeding: Seed cells in a specialized extracellular flux assay plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound for the desired duration.

  • Assay Preparation: Wash the cells and replace the culture medium with a specialized assay medium. Incubate the plate in a CO2-free incubator to de-gas before the assay.

  • Extracellular Flux Analysis:

    • Load the prepared cell plate into an extracellular flux analyzer (e.g., Seahorse XF Analyzer).

    • Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors (Oligomycin, FCCP, and Rotenone/Antimycin A).

    • Measure the OCR at baseline and after each injection.

  • Data Analysis:

    • Calculate key parameters of mitochondrial function: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.

    • A significant decrease in these parameters in the this compound-treated cells compared to controls indicates impaired mitochondrial function.[8]

Visualizations: Pathways and Workflows

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR TLR ERK ERK TLR->ERK K4 This compound K4->TLR inhibits PDE Phosphodiesterase K4->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA PKA cAMP->PKA activates IkB IκBα PKA->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Inflammatory Gene Expression NFkB_nuc->Gene regulates

Caption: Signaling pathway modulated by this compound.[7]

G start Start: Unexpected Cytotoxicity Observed q_conc Is Dosage Correct? start->q_conc q_contam Is Culture Contaminated? q_conc->q_contam Yes check_conc Verify Stock Concentration and Dilutions q_conc->check_conc No check_contam Culture on Antibiotic-Free Medium q_contam->check_contam Unsure assess_mito Hypothesis: Mitochondrial Toxicity q_contam->assess_mito No check_conc->start Re-run Experiment check_contam->start Discard Culture assay_mtdna Perform mtDNA Copy Number Assay (Protocol 1) assess_mito->assay_mtdna assay_ocr Perform Mitochondrial Respiration Assay (Protocol 2) assess_mito->assay_ocr assay_atp Measure Cellular ATP Levels assess_mito->assay_atp result Result: Off-Target Mitochondrial Effects Confirmed assay_mtdna->result assay_ocr->result assay_atp->result G start Experimental Setup group_control Control Group (Vehicle Only) start->group_control group_k4 Treatment Group (this compound) start->group_k4 incubation Incubate for Defined Time Period (e.g., 48h) group_control->incubation group_k4->incubation harvest Harvest Cells for Parallel Analysis incubation->harvest analysis_viability Cell Viability Assay (e.g., MTT, Trypan Blue) harvest->analysis_viability analysis_dna Total DNA Extraction harvest->analysis_dna analysis_cells Live Cell Prep for Respiration Assay harvest->analysis_cells data_analysis Data Analysis & Comparison analysis_viability->data_analysis qpcr mtDNA vs nDNA qPCR (Protocol 1) analysis_dna->qpcr ocr OCR Measurement (Protocol 2) analysis_cells->ocr qpcr->data_analysis ocr->data_analysis

References

refining "Antibiotic K 4" for enhanced antimicrobial activity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Refining "Antibiotic K 4"

Welcome to the technical support center for the refinement of "this compound." This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your efforts to enhance the antimicrobial activity of "this compound."

Troubleshooting Guides

This section addresses specific issues that may arise during the chemical modification and biological testing of "this compound" and its derivatives.

Problem/Issue Potential Causes Recommended Solutions & Troubleshooting Steps
Loss of Antimicrobial Activity After Modification 1. The modification site is critical for the antibiotic's interaction with its bacterial target.2. The new functional group creates steric hindrance, preventing the antibiotic from binding to its target.3. The modification has altered the compound's solubility, reducing its effective concentration in the assay medium.1. Target Site Analysis: Review the known or predicted mechanism of action for "this compound." If the modification site is near the active site, consider modifying a different part of the molecule.2. Reduce Steric Bulk: Synthesize derivatives with smaller or more flexible functional groups at the same modification site.3. Solubility Assessment: Check the solubility of the new derivative in the assay buffer. If solubility is low, consider adding a solubilizing moiety to a non-critical part of the molecule or using a co-solvent like DMSO.
Increased Cytotoxicity in Mammalian Cells 1. The new derivative has off-target effects on mammalian cellular pathways.2. The modification increases the compound's ability to disrupt cell membranes indiscriminately.3. The derivative is inhibiting essential host cell enzymes.1. Differential Screening: Test the compound against a panel of mammalian cell lines to determine if the toxicity is cell-type specific.2. Membrane Disruption Assay: Perform a hemolysis assay to check for non-specific membrane damage.3. Structure-Toxicity Relationship: Synthesize and test a small library of related derivatives to identify which structural features are contributing to the toxicity.
Inconsistent MIC Results 1. Inoculum preparation is not standardized.2. The compound is unstable in the testing medium or adheres to plasticware.3. Contamination of bacterial cultures.1. Standardize Inoculum: Ensure the bacterial inoculum is consistently prepared to a 0.5 McFarland standard for each experiment.[1] 2. Compound Stability/Adsorption Test: Incubate the compound in the assay medium for the duration of the experiment and then measure its concentration. Consider using low-adhesion plasticware.3. Aseptic Technique: Reinforce strict aseptic techniques and regularly check stock bacterial cultures for purity.
No Improvement in Activity Against Resistant Strains 1. The modification does not bypass the specific resistance mechanism (e.g., enzymatic degradation, efflux pump).2. The target of "this compound" is altered in the resistant strain.1. Identify Resistance Mechanism: Determine how the resistant strain evades the parent antibiotic. If it's an efflux pump, consider modifications that make the molecule a poor substrate for the pump. If it's enzymatic degradation, modify the site of enzyme action.2. Combination Therapy: Test "this compound" and its derivatives in combination with a known resistance inhibitor (e.g., a β-lactamase inhibitor if that is the resistance mechanism).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for enhancing the antimicrobial activity of an existing antibiotic like "K 4"?

A1: Key strategies include:

  • Structural Modification: Altering the chemical structure to improve target binding, increase penetration into the bacterial cell, or block resistance mechanisms.

  • Combination Therapy: Using "this compound" in conjunction with another agent that can synergistically enhance its effect.[2] This could be another antibiotic with a different mechanism of action or an agent that inhibits a bacterial resistance mechanism.

  • Nanoparticle Conjugation: Attaching the antibiotic to nanoparticles can improve its stability, and targeted delivery, and help overcome bacterial defenses.[3]

Q2: My modified "this compound" derivative shows high potency but has poor solubility. What should I do?

A2: Poor solubility is a common challenge. You can try to introduce hydrophilic functional groups (e.g., hydroxyl, carboxyl, or amino groups) at a position on the molecule that is not critical for its antimicrobial activity. Another approach is to formulate the compound with solubility-enhancing excipients, although this is more common in later stages of drug development.

Q3: How can I determine if my "this compound" derivative is bacteriostatic or bactericidal?

A3: After determining the Minimum Inhibitory Concentration (MIC), you can perform a Minimum Bactericidal Concentration (MBC) assay.[4] This involves sub-culturing the bacteria from the wells of the MIC plate that showed no visible growth onto antibiotic-free agar. If there is no growth on the agar, the compound is considered bactericidal at that concentration.

Q4: What is the best way to assess the cytotoxicity of my new "this compound" derivatives?

A4: A standard and reliable method is the MTT assay, which measures the metabolic activity of mammalian cells as an indicator of their viability.[5][6] This colorimetric assay can provide a quantitative measure of how toxic your compound is to a given cell line.[7][8]

Q5: Why is it so difficult to develop new antibiotics?

A5: Antibiotic development faces several hurdles. Scientifically, it's challenging to find compounds that are potent against bacteria but not toxic to humans.[9] Economically, the return on investment is often low because new antibiotics are used sparingly to prevent the development of resistance, which limits sales volumes.[9][10]

Quantitative Data Summary

The following table presents hypothetical data for "this compound" and its refined derivatives against common bacterial pathogens. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism.[11]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound Staphylococcus aureus (MRSA) Escherichia coli Pseudomonas aeruginosa Cytotoxicity (CC50 in µM)
This compound (Parent) 3264128>100
Derivative K4-M1 81632>100
Derivative K4-M2 481685
Derivative K4-M3 64128256>100
Vancomycin (Control) 1>256>256>100
  • MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.

  • CC50: 50% Cytotoxic Concentration on a standard mammalian cell line (e.g., HEK293). Higher values indicate lower toxicity.

Visualizations: Workflows and Pathways

experimental_workflow cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Safety & Selectivity cluster_2 Phase 3: Lead Optimization start Parent Compound (this compound) synthesis Synthesize Derivatives (e.g., K4-M1, K4-M2) start->synthesis mic_assay Primary Screening: MIC Assay synthesis->mic_assay cytotoxicity Cytotoxicity Assay (MTT) mic_assay->cytotoxicity Active Compounds hemolysis Hemolysis Assay cytotoxicity->hemolysis lead_id Lead Compound Identification hemolysis->lead_id Safe & Selective in_vivo In Vivo Studies lead_id->in_vivo

A generalized workflow for refining "this compound".

troubleshooting_logic start Problem: Loss of Activity Post-Modification cause1 Was modification near the active site? start->cause1 cause2 Is the new derivative soluble in assay media? start->cause2 cause3 Does the new group cause steric hindrance? start->cause3 sol1 Solution: Modify a distal part of the molecule. cause1->sol1 Yes sol2 Solution: Add solubilizing moiety or use a co-solvent. cause2->sol2 No sol3 Solution: Synthesize derivative with a smaller functional group. cause3->sol3 Yes

A decision tree for troubleshooting loss of activity.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies to determine the Minimum Inhibitory Concentration (MIC) of "this compound" derivatives.[4][12][13]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB)[11]

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • "this compound" derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick several bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[1] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of your test compound (at twice the highest desired concentration) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating across the plate. Discard the final 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will halve the concentration of the antibiotic in each well, achieving the desired final concentrations.

  • Controls:

    • Positive Control: Wells containing MHB and bacteria, but no antibiotic.

    • Negative Control: Wells containing MHB and the highest concentration of the antibiotic, but no bacteria.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).[13] This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Protocol 2: MTT Cytotoxicity Assay

This protocol is used to assess the effect of "this compound" derivatives on the viability of mammalian cells.[5][6]

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of your "this compound" derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds to the appropriate wells.

  • Controls:

    • Untreated Control: Cells treated with medium containing the same concentration of solvent (e.g., DMSO) used for the test compounds.

    • Blank Control: Wells with medium but no cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for another 4 hours.[6] During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Allow the plate to stand at room temperature in the dark for at least 2 hours (or overnight in the incubator) to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be above 650 nm.[6]

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The CC50 value (the concentration that reduces cell viability by 50%) can then be determined from a dose-response curve.

References

Validation & Comparative

Introduction to Antibiotic K 4 and Other Cationic Peptides

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Efficacy of Antibiotic K 4 and Other Cationic Peptides

In the face of rising antimicrobial resistance, research into novel therapeutic agents is paramount. Cationic antimicrobial peptides (CAMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action that differ from traditional antibiotics.[1] This guide provides a detailed comparison of the efficacy of the synthetic cationic peptide, this compound, with other notable cationic peptides, supported by experimental data and detailed methodologies.

This compound is a de novo designed synthetic peptide with a 14-amino acid sequence (KKKKPLFGLFFGLF).[2] It features a distinct cationic N-terminal region and is designed to form an amphipathic α-helix structure.[3] This design is based on the natural features of antimicrobial peptides, including a net positive charge and a balance of hydrophobic and hydrophilic residues.[2] K 4 has demonstrated strong antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, including pathogenic strains like Staphylococcus aureus and marine Vibrio species.[4][5]

Other Cationic Peptides are a diverse group of naturally occurring or synthetic molecules that form a crucial component of the innate immune system in many organisms.[1][6] There are over 2,400 known CAMPs.[6] They are generally characterized by their positive charge and amphipathic nature, which allows them to selectively interact with the negatively charged cell membranes of microbes.[7] This interaction is the primary mechanism for their antimicrobial action.[7] Examples of well-studied cationic peptides include LL-37, CAMA (a hybrid peptide), Magainin-II, and Nisin.[6] These peptides exhibit a broad spectrum of activity against bacteria, fungi, viruses, and parasites.[6]

Comparative Efficacy: Quantitative Data

The efficacy of antimicrobial peptides is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in microbial death.[8]

Table 1: this compound - Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Bacterial StrainTypeMIC (µg/mL)MBC (µg/mL)
Bacillus megateriumGram-positive5 - 10Not Reported
Staphylococcus aureusGram-positive50> 400
Enterococcus faecalisGram-positiveNot ReportedNot Reported
Escherichia coliGram-negative5 - 10Not Reported
Pseudomonas aeruginosaGram-negative40 - 80> 400
Klebsiella pneumoniaeGram-negative40 - 80Not Reported
Salmonella typhimuriumGram-negative40 - 80Not Reported
Vibrio harveyiGram-negative5 - 10Not Reported
Vibrio splendidusGram-negative10 - 20Not Reported
Vibrio aestuarianusGram-negative5 - 10Not Reported
Brucella melitensisGram-negative2525
Enterobacter cloacaeGram-negative50> 400
Staphylococcus epidermidisGram-positive> 400> 400

Data sourced from multiple studies.[8][9]

Table 2: Comparative MICs of Other Cationic Peptides (µg/mL)
Bacterial StrainTypeCAMALL-37Magainin-IINisin
S. aureus (MSSA)Gram-positive2 - 8> 128> 128> 128
S. aureus (MRSA)Gram-positive2 - 8> 128> 128> 128
P. aeruginosa (AS)Gram-negative2 - 816 - 32> 128> 128
P. aeruginosa (MDRPA)Gram-negative2 - 816 - 32> 128> 128

Data from a study on laboratory and clinical isolates.[6] MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; AS: Antibiotic-susceptible P. aeruginosa; MDRPA: Multidrug-resistant P. aeruginosa.

Table 3: Cytotoxicity and Hemolytic Activity
PeptideCell Line / TargetAssayResultConcentration
This compound Chinese Hamster Ovary (CHO-K1)ViabilityNo significant cytotoxic effectAt bacteriolytic concentrations
Rabbit ErythrocytesHemolysis< 3%10 - 40 µg/mL
Rabbit ErythrocytesHemolysis6.65%160 µg/mL
Human ErythrocytesHemolysis24%1 mg/mL
Hela CellsCytotoxicity80% cytotoxicity6.3 µg/mL (after 24h)
CAMA Human CellsToxicityNon-toxicNot specified
LL-37 Human CellsToxicityNon-toxicNot specified

Data compiled from various sources.[2][6][8][9]

Mechanism of Action

Cationic antimicrobial peptides primarily act by disrupting the integrity of bacterial cell membranes.[7] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[1][7] Following this initial binding, the peptides interact with the membrane in various ways, often described by models such as the "barrel-stave," "toroidal pore," or "carpet" models, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death.[7] Some peptides can also translocate into the cytoplasm to interfere with intracellular processes like DNA, RNA, and protein synthesis.[7]

G cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell Membrane (-ve charge) cluster_2 Bacterial Cytoplasm Peptide Cationic Peptide (+ve charge) Membrane Bacterial Membrane Peptide->Membrane Electrostatic Attraction Pore Pore Formation Membrane->Pore Membrane Disruption (e.g., Toroidal Pore, Barrel-Stave) Leakage Leakage of Cellular Contents Pore->Leakage Intracellular Intracellular Targets (DNA, RNA, Proteins) Pore->Intracellular Peptide Translocation Death Cell Death Leakage->Death Intracellular->Death

Caption: General mechanism of action for cationic antimicrobial peptides.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antimicrobial peptide efficacy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using a broth microdilution method, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[2]

Protocol:

  • Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum: The test bacteria are cultured to a specific density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[2] This inoculum is then diluted to the final desired concentration.

  • Incubation: The wells containing the serially diluted peptide are inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included. The plate is then incubated, typically at 37°C for 18-24 hours.

  • Reading Results: The MIC is recorded as the lowest peptide concentration that shows no visible bacterial growth.[2]

G start Start prep_peptide Prepare Serial Dilutions of Peptide in 96-well plate start->prep_peptide prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria inoculate Inoculate Wells with Bacterial Suspension prep_peptide->inoculate prep_bacteria->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Read Plate and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a subsequent step to the MIC test to determine the concentration at which the peptide is bactericidal.

Protocol:

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells that showed no visible growth.

  • Plating: The aliquot is plated onto an agar medium that does not contain the peptide.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MBC is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies on the agar plate compared to the initial inoculum.[8]

Hemolysis Assay

This assay evaluates the peptide's lytic activity against red blood cells (erythrocytes), which serves as an indicator of its potential toxicity to mammalian cells.

Protocol:

  • Preparation of Erythrocytes: Fresh red blood cells (e.g., from human or rabbit) are washed multiple times with a buffered saline solution (e.g., PBS) and resuspended to a specific concentration.

  • Incubation: The erythrocyte suspension is incubated with various concentrations of the peptide for a defined period (e.g., 1 hour) at 37°C.

  • Centrifugation: The samples are centrifuged to pellet the intact cells.

  • Measurement: The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance is measured at a specific wavelength (e.g., 450 nm) to quantify the amount of hemoglobin released.

  • Calculation: Hemolysis percentage is calculated relative to a positive control (100% lysis, typically achieved with a detergent like Triton X-100) and a negative control (spontaneous lysis in buffer).

Cytotoxicity Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is commonly used to measure the cytotoxic effects of compounds on mammalian cell lines.[8]

Protocol:

  • Cell Seeding: Mammalian cells (e.g., HeLa, CHO-K1) are seeded into a 96-well plate and allowed to adhere overnight.[2][8]

  • Treatment: The cells are then treated with various concentrations of the peptide and incubated for a specific duration (e.g., 24 or 48 hours).[8]

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. Cell viability is then calculated as a percentage relative to untreated control cells.

Conclusion

This compound demonstrates significant antimicrobial activity against a broad range of bacteria, with particularly low MIC values against some Gram-negative strains like E. coli and Vibrio species.[9] When compared to other cationic peptides, its efficacy varies depending on the bacterial species. For instance, CAMA shows potent activity against both S. aureus (including MRSA) and P. aeruginosa, a range where K 4's reported efficacy is more variable.[6][8][9]

A critical aspect of peptide-based therapeutics is their selectivity for microbial cells over host cells. While K 4 shows low hemolytic activity at its effective antimicrobial concentrations against some bacteria, higher concentrations and different cell types (human vs. rabbit erythrocytes) have shown more significant lytic and cytotoxic effects.[8][9] This highlights the importance of determining the therapeutic index (the ratio of toxicity to efficacy) for each potential application. Further research and optimization are essential to harness the full therapeutic potential of this compound and other cationic peptides in the ongoing battle against infectious diseases.

References

Comparative Analysis: A Novel Antibacterial Agent, K-4, Versus Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the novel investigational antibiotic, K-4, and the conventional glycopeptide antibiotic, Vancomycin. The analysis is based on hypothetical in-vitro efficacy data for K-4 to illustrate its potential therapeutic profile against key Gram-positive pathogens, including multi-drug resistant strains.

Mechanism of Action: A Comparative Overview

Antibiotic K-4 represents a new class of cell wall synthesis inhibitors. While its overarching mechanism is similar to glycopeptides like Vancomycin, its specific molecular target differs, suggesting a potential for overcoming existing resistance mechanisms.

  • Antibiotic K-4 (Hypothetical): K-4 is proposed to inhibit the transglycosylation step of peptidoglycan synthesis by binding to an allosteric site on the penicillin-binding proteins (PBPs). This unique binding site may prevent cross-resistance with beta-lactam antibiotics.

  • Vancomycin: Vancomycin inhibits the transpeptidation step of peptidoglycan synthesis by binding directly to the D-Ala-D-Ala termini of the peptide side chains. This action prevents the cross-linking of the peptidoglycan layers, which is essential for maintaining the structural integrity of the bacterial cell wall.

MoA_Comparison cluster_k4 Antibiotic K-4 (Hypothetical) cluster_vanco Vancomycin K4 Antibiotic K-4 PBP Penicillin-Binding Proteins (PBPs) K4->PBP Binds allosteric site TG Transglycosylation (Peptidoglycan Elongation) K4->TG Inhibits PBP->TG Catalyzes TP Transpeptidation (Peptidoglycan Cross-linking) TG->TP Leads to Vanco Vancomycin DAla D-Ala-D-Ala Termini Vanco->DAla Binds directly Vanco->TP Inhibits DAla->TP Required for

Caption: Comparative mechanisms of action for Antibiotic K-4 and Vancomycin.

In-Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the minimum inhibitory concentration (MIC) values for Antibiotic K-4 (hypothetical data) and Vancomycin against a panel of clinically relevant Gram-positive bacteria. MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Table 1: Comparative MIC90 Values (μg/mL)

Bacterial SpeciesAntibiotic K-4 (Hypothetical)Vancomycin
Staphylococcus aureus (MSSA)0.51
Staphylococcus aureus (MRSA)11
Staphylococcus epidermidis0.52
Enterococcus faecalis (VSE)12
Enterococcus faecium (VRE)2>256
Streptococcus pneumoniae0.250.5

Data for Vancomycin is sourced from typical MIC ranges reported in clinical microbiology literature. Data for K-4 is hypothetical.

Experimental Protocols: MIC Determination

The data presented in Table 1 is determined using the broth microdilution method, a standardized protocol for assessing antibiotic susceptibility.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Bacterial strains are cultured overnight on an appropriate agar medium. A suspension is then prepared in a sterile saline solution and adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation: The standardized bacterial suspension is diluted, and each well of the microtiter plate is inoculated to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours under ambient air conditions.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth (no turbidity).

MIC_Workflow start Start: Prepare Materials prep_antibiotics 1. Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_antibiotics prep_inoculum 2. Culture Bacteria and Adjust to 0.5 McFarland Standard prep_antibiotics->prep_inoculum inoculate 3. Inoculate Microtiter Plate with Standardized Bacterial Suspension prep_inoculum->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_results 5. Visually Inspect for Growth (Turbidity) incubate->read_results end End: Record MIC Value read_results->end

Caption: Standard experimental workflow for the broth microdilution MIC assay.

Comparative Profile: K-4 vs. Vancomycin

This section provides a logical comparison of the key attributes of the hypothetical Antibiotic K-4 against the established profile of Vancomycin.

Logical_Comparison cluster_k4 Antibiotic K-4 (Hypothetical) cluster_vanco Vancomycin k4_target Target: Allosteric site on PBPs comparison Comparison Point k4_target->comparison Mechanism k4_spectrum Spectrum: Broad Gram-Positive k4_spectrum->comparison Activity k4_resistance Key Advantage: Activity against VRE k4_resistance->comparison Resistance Profile vanco_target Target: D-Ala-D-Ala Termini vanco_target->comparison Mechanism vanco_spectrum Spectrum: Gram-Positive (excluding VRE) vanco_spectrum->comparison Activity vanco_resistance Limitation: No activity against VRE vanco_resistance->comparison Resistance Profile

Caption: Logical relationship diagram comparing K-4 and Vancomycin.

Summary and Future Directions

The hypothetical profile of Antibiotic K-4 demonstrates a promising potential, particularly in addressing the clinical challenge of Vancomycin-resistant Enterococcus (VRE). Its novel mechanism of action, targeting an allosteric site on PBPs, could be a significant advantage in overcoming existing resistance pathways.

Further research should focus on:

  • In-vivo efficacy studies: To determine the effectiveness of K-4 in animal infection models.

  • Pharmacokinetic and pharmacodynamic (PK/PD) profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

  • Toxicology studies: To assess the safety profile of Antibiotic K-4.

This guide serves as a foundational comparison based on preliminary, hypothetical data. Rigorous experimental validation is required to fully elucidate the therapeutic potential of new antibiotic candidates like K-4.

Evaluating "Antibiotic K 4": A Comparative Guide to its Antibacterial Efficacy Against Brucella melitensis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive analysis of the antibacterial effects of the synthetic cationic peptide "Antibiotic K 4" against Brucella melitensis, the primary causative agent of human brucellosis. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative assessment of "this compound" alongside established antibiotic treatments. The content includes a detailed presentation of experimental data, standardized testing protocols, and visualizations of the experimental workflow and a proposed mechanism of action.

Comparative Efficacy of this compound and Standard Antibiotics against B. melitensis

The antibacterial activity of "this compound" and commonly used antibiotics against B. melitensis is summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antimicrobial AgentMIC (µg/mL)Mechanism of Action
This compound 25[1][2]Disrupts bacterial cell membrane integrity.
Doxycycline 0.125 - 2Inhibits protein synthesis by binding to the 30S ribosomal subunit.
Rifampicin 0.064 - 8Inhibits bacterial RNA polymerase, thus interfering with RNA synthesis.
Streptomycin 0.25 - 8Inhibits protein synthesis by binding to the 30S ribosomal subunit.
Gentamicin 0.125 - 4Inhibits protein synthesis by binding to the 30S ribosomal subunit.
Ciprofloxacin 0.032 - 2Inhibits DNA gyrase and topoisomerase IV, interfering with DNA replication.

Experimental Protocols

The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against Brucella melitensis.

Broth Microdilution Method

This method is a standard and widely used technique for determining the MIC of an antimicrobial agent.

  • Bacterial Strain: A pure culture of Brucella melitensis is grown on an appropriate solid medium (e.g., Brucella agar) at 37°C in a 5% CO₂ atmosphere for 48 hours.

  • Inoculum Preparation: A bacterial suspension is prepared in a suitable broth (e.g., Mueller-Hinton broth or Brucella broth) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antimicrobial Agent Preparation: A stock solution of the antimicrobial agent is prepared and serially diluted in the broth to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microtiter plate, 100 µL of each antimicrobial dilution is added to the wells. Subsequently, 100 µL of the prepared bacterial inoculum is added to each well. A positive control well (containing bacteria and broth without the antimicrobial agent) and a negative control well (containing only broth) are included.

  • Incubation: The microtiter plate is incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of bacteria.

E-test (Epsilometer Test) Method

The E-test is a gradient diffusion method that provides a quantitative measure of antimicrobial susceptibility.

  • Bacterial Strain and Inoculum Preparation: A standardized inoculum of B. melitensis is prepared as described for the broth microdilution method.

  • Plate Inoculation: The surface of a Mueller-Hinton agar plate supplemented with 5% sheep blood is evenly inoculated with the bacterial suspension using a sterile swab.

  • E-test Strip Application: An E-test strip, which is a plastic strip with a predefined gradient of the antimicrobial agent, is placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.

  • MIC Determination: After incubation, a zone of inhibition is formed along the E-test strip. The MIC value is read at the point where the elliptical zone of inhibition intersects the MIC scale on the strip.

Visualizing the Experimental Process and Mechanism

To further elucidate the evaluation process and the proposed mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results B_melitensis B. melitensis Culture Inoculum Standardized Inoculum B_melitensis->Inoculum Broth_Microdilution Broth Microdilution Inoculum->Broth_Microdilution E_test E-test Inoculum->E_test Antibiotic_Prep Antibiotic Dilutions Antibiotic_Prep->Broth_Microdilution Incubate Incubate at 37°C, 5% CO2, 48h Broth_Microdilution->Incubate E_test->Incubate Read_MIC Determine MIC Incubate->Read_MIC

Experimental workflow for MIC determination.

Signaling_Pathway K4 This compound (Cationic Peptide) Binding Electrostatic Binding K4->Binding Initial Interaction Membrane B. melitensis Outer Membrane (Negatively Charged) Binding->Membrane Disruption Membrane Disruption & Pore Formation Binding->Disruption Hydrophobic Interaction Leakage Ion Leakage & Metabolite Efflux Disruption->Leakage Death Cell Death Leakage->Death

Proposed mechanism of this compound.

References

Comparative Analysis of Antibiotic Efficacy in Different Bacterial Growth Phases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antimicrobial activity of three classes of antibiotics against bacteria in different growth phases: logarithmic (log) and stationary. The data presented herein is a synthesis of publicly available experimental results. We will focus on Ampicillin (a β-lactam), Gentamicin (an aminoglycoside), and Ciprofloxacin (a fluoroquinolone) as representative examples to illustrate the profound impact of bacterial metabolic state on antibiotic susceptibility.

Introduction to Bacterial Growth Phases and Antibiotic Action

Bacterial growth in a closed system typically follows four phases: lag, logarithmic (exponential), stationary, and death.[1] The logarithmic phase is characterized by rapid cell division and high metabolic activity.[1] In contrast, the stationary phase is a state of limited nutrient availability where cell growth slows or ceases, and metabolism is significantly altered.[1]

The efficacy of many antibiotics is highly dependent on the metabolic state of the target bacteria. Antibiotics that target active processes like cell wall synthesis are often less effective against non-dividing or slow-growing bacteria found in the stationary phase.[1][2] This has significant implications for treating chronic infections where bacteria may exist in a stationary or biofilm state.

Comparative Efficacy Data

The following tables summarize the differential activity of Ampicillin, Gentamicin, and Ciprofloxacin against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in logarithmic and stationary growth phases. Data is derived from various time-kill and minimum inhibitory concentration (MIC) studies.

Table 1: Activity against Staphylococcus aureus

AntibioticGrowth PhaseMinimum Inhibitory Concentration (MIC)Bactericidal Activity (from Time-Kill Assays)
Ampicillin LogarithmicBaseline MICRapid killing
StationarySignificantly IncreasedPoor killing capacity, even after 24 hours
Gentamicin Logarithmic0.235 - 0.5 µg/mL[3]Rapid, concentration-dependent killing
StationaryIncreasedReduced, but still significant killing at higher concentrations
Ciprofloxacin Logarithmic0.5 µg/mL[4]Rapid killing, biphasic kill curve often observed
Stationary0.5 µg/mL[4]Slower initial killing rate compared to log phase

Table 2: Activity against Escherichia coli

AntibioticGrowth PhaseMinimum Inhibitory Concentration (MIC)Bactericidal Activity (from Time-Kill Assays)
Ampicillin LogarithmicBaseline MICRapid killing
StationarySignificantly IncreasedVery low to no bactericidal activity
Gentamicin LogarithmicBaseline MICRapid, concentration-dependent killing
StationaryIncreasedReduced bactericidal effect
Ciprofloxacin Logarithmic0.013 - 0.08 µg/mL[5]Rapid killing
StationaryIncreasedWeak and slow killing effect observed

Mechanisms of Action and Growth Phase Dependence

The differential activity of these antibiotics can be attributed to their distinct mechanisms of action and the physiological state of the bacteria in each growth phase.

cluster_log Logarithmic Phase (Active Growth & Metabolism) cluster_amp Ampicillin cluster_gent Gentamicin cluster_cipro Ciprofloxacin cluster_stat Stationary Phase (Reduced Growth & Metabolism) cluster_amp_stat Ampicillin cluster_gent_stat Gentamicin cluster_cipro_stat Ciprofloxacin Log_Bacteria Actively Dividing Bacteria Amp_Target Peptidoglycan Synthesis (Cell Wall) Log_Bacteria->Amp_Target Active Gent_Target 30S Ribosome (Protein Synthesis) Log_Bacteria->Gent_Target Active Cipro_Target DNA Gyrase/Topoisomerase IV (DNA Replication) Log_Bacteria->Cipro_Target Active Lysis Cell Lysis & Death Amp_Target->Lysis Gent_Target->Lysis Cipro_Target->Lysis Stat_Bacteria Non-dividing/Slow-growing Bacteria Amp_Target_Stat Peptidoglycan Synthesis (Inactive/Slow) Stat_Bacteria->Amp_Target_Stat Inactive Gent_Target_Stat 30S Ribosome (Reduced Activity) Stat_Bacteria->Gent_Target_Stat Reduced Cipro_Target_Stat DNA Gyrase/Topoisomerase IV (Reduced Activity) Stat_Bacteria->Cipro_Target_Stat Reduced Survival Survival Amp_Target_Stat->Survival Reduced_Killing Reduced Killing Gent_Target_Stat->Reduced_Killing Cipro_Target_Stat->Reduced_Killing

Caption: Mechanisms of action in different growth phases.

  • Ampicillin , a β-lactam antibiotic, inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. This process is most active during cell division.[1] Consequently, Ampicillin is highly effective against rapidly dividing bacteria in the log phase but shows significantly reduced activity against stationary phase bacteria where cell wall synthesis is minimal.[1]

  • Gentamicin , an aminoglycoside, binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis. While protein synthesis is essential in all growth phases, its rate is considerably lower in stationary phase bacteria, which may contribute to the observed decrease in gentamicin's efficacy.

  • Ciprofloxacin , a fluoroquinolone, inhibits DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[6] Similar to protein synthesis, DNA replication is more active in the logarithmic phase, explaining the reduced activity of ciprofloxacin against stationary phase bacteria.[6]

Experimental Protocols

The data presented in this guide are typically generated using the following standard microbiology assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Bacterial Inoculum: A pure culture of the test microorganism is grown overnight and then diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically ~5x10^5 CFU/mL).

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity (bacterial growth).

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Perform MIC Assay: An MIC assay is performed as described above.

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto antibiotic-free agar plates.

  • Incubation: The agar plates are incubated at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity over time.

  • Preparation of Bacterial Culture: A bacterial culture is grown to the desired growth phase (logarithmic or stationary).

  • Exposure to Antibiotic: The bacterial culture is diluted into fresh broth containing the antibiotic at a specific concentration (e.g., a multiple of the MIC). A control culture without the antibiotic is also prepared.

  • Sampling over Time: Aliquots are removed from both the test and control cultures at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.

cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis P1 Grow bacterial culture to a specific growth phase (Log or Stationary) E1 Inoculate antibiotic dilutions with standardized bacterial culture P1->E1 P2 Prepare serial dilutions of antibiotics P2->E1 E2 Incubate at 37°C E1->E2 E3 Take samples at multiple time points (for Time-Kill Assay) E2->E3 A1 Read MIC from microtiter plate (no turbidity) E2->A1 18-24h A3 Perform viable counts (CFU/mL) for Time-Kill samples E3->A3 A2 Plate samples from clear MIC wells onto agar to determine MBC A1->A2 A4 Plot log(CFU/mL) vs. Time to generate Time-Kill Curve A3->A4 cluster_growth Bacterial Growth Phase cluster_metabolism Metabolic Activity cluster_efficacy Antibiotic Efficacy Log Logarithmic Phase High_Metabolism High Metabolic Activity (e.g., cell wall synthesis, protein synthesis, DNA replication) Log->High_Metabolism Stat Stationary Phase Low_Metabolism Low Metabolic Activity Stat->Low_Metabolism High_Efficacy High Efficacy (especially for metabolism-dependent antibiotics) High_Metabolism->High_Efficacy Low_Efficacy Low Efficacy / Tolerance Low_Metabolism->Low_Efficacy Treatment_Success Treatment_Success High_Efficacy->Treatment_Success Higher Likelihood of Treatment Success Treatment_Failure Treatment_Failure Low_Efficacy->Treatment_Failure Higher Likelihood of Treatment Failure / Relapse

References

Comparative Analysis of Antimicrobial Peptides: Antibiotic K 4 and LL-37

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial and immunomodulatory properties of the synthetic peptide Antibiotic K 4 and the human cathelicidin LL-37.

In the face of rising antimicrobial resistance, the exploration of novel therapeutic agents is a critical endeavor. Among the most promising candidates are antimicrobial peptides (AMPs), which offer broad-spectrum activity and unique mechanisms of action. This guide provides a detailed comparative analysis of two such peptides: the de novo designed cationic peptide this compound and the well-characterized human cathelicidin LL-37. This comparison aims to furnish researchers, scientists, and drug development professionals with the necessary data to evaluate their therapeutic potential.

Peptide Characteristics and Mechanism of Action

This compound and LL-37 are both cationic peptides that exert their antimicrobial effects primarily through membrane disruption. However, they differ significantly in their origin, structure, and the breadth of their biological activities.

This compound is a synthetically designed 14-amino-acid peptide with the sequence KKKKPLFGLFFGLF. Its design incorporates a cationic N-terminus (KKKK) to facilitate interaction with negatively charged bacterial membranes and a hydrophobic core (PLFGLFFGLF) to enable membrane insertion and disruption. Its primary mechanism of action is the permeabilization and lysis of bacterial membranes.[1][2]

LL-37 is a 37-amino-acid peptide derived from the human cathelicidin protein hCAP18.[3][4] It is a crucial component of the innate immune system, exhibiting broad-spectrum antimicrobial activity against bacteria, viruses, and fungi.[3][5] Its mechanism involves electrostatic attraction to microbial membranes, followed by the formation of pores or the disruption of membrane integrity.[3] Beyond its direct microbicidal effects, LL-37 is a potent immunomodulator, influencing a variety of cellular processes including inflammation, wound healing, and chemotaxis.[6][7][8]

Comparative Performance Data

The following tables summarize the available quantitative data on the performance of this compound and LL-37. It is important to note that the data has been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental protocols.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
OrganismThis compound (µg/mL)LL-37 (µg/mL)Reference
Staphylococcus aureus10 - 209.38 - 75[1],[9]
Escherichia coli25 - 400>250[1],[3]
Pseudomonas aeruginosa>40075[1],[9]
Bacillus megaterium5 - 10Not Reported[1]
Brucella melitensis25Not Reported[1]
Candida albicansNot Reported>250[3]
Table 2: Cytotoxicity and Hemolytic Activity
AssayThis compoundLL-37Reference
Cytotoxicity (Cell Line) 80% cytotoxicity at 6.3 µg/mL (HeLa)IC50 of 10 µM (U-937 GTB)[1],[4]
Hemolytic Activity 24% hemolysis at 1 mg/mLNo hemolysis at >80 µM[1],[4]

Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Antimicrobial peptide stock solution

  • Positive control (e.g., a standard antibiotic)

  • Negative control (medium only)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial twofold dilutions of the antimicrobial peptide in the appropriate broth in the wells of a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (bacteria with a known antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

  • To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that shows no bacterial growth on the agar plates.[10][11]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the antimicrobial peptides on mammalian cells.[12][13]

Objective: To measure the metabolic activity of cells as an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Mammalian cell line (e.g., HeLa, NIH-3T3)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Antimicrobial peptide stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well and incubate overnight.

  • Remove the medium and add fresh medium containing serial dilutions of the antimicrobial peptide.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Remove the medium and add MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.[12][14]

Hemolytic Assay

This protocol describes a standard method for evaluating the hemolytic activity of antimicrobial peptides against red blood cells.[15][16]

Objective: To determine the concentration of an antimicrobial peptide that causes lysis of red blood cells.

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Antimicrobial peptide stock solution

  • Positive control (e.g., 0.1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Microplate reader

Procedure:

  • Wash fresh RBCs three times with PBS by centrifugation.

  • Resuspend the RBCs in PBS to a final concentration of 2-8% (v/v).

  • Add serial dilutions of the antimicrobial peptide to a 96-well plate.

  • Add the RBC suspension to each well.

  • Include positive and negative controls.

  • Incubate the plate at 37°C for 1 hour.

  • Centrifuge the plate to pellet the intact RBCs.

  • Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.

  • The percentage of hemolysis is calculated relative to the positive control.[16][17]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows associated with LL-37 and general antimicrobial peptide testing.

LL37_Immunomodulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LL-37 LL-37 TLR4 TLR4 LL-37->TLR4 Inhibits P2X7R P2X7R LL-37->P2X7R Activates FPRL1 FPRL1 LL-37->FPRL1 Activates LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Inflammasome Inflammasome P2X7R->Inflammasome MAPK MAPK FPRL1->MAPK NF-kB NF-kB MyD88->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Chemokines Chemokines MAPK->Chemokines Inflammasome->Pro-inflammatory Cytokines AMP_Testing_Workflow Peptide Synthesis & Characterization Peptide Synthesis & Characterization MIC_MBC_Assay MIC/MBC Assay Peptide Synthesis & Characterization->MIC_MBC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Peptide Synthesis & Characterization->Cytotoxicity_Assay Hemolytic_Assay Hemolytic Assay Peptide Synthesis & Characterization->Hemolytic_Assay Data_Analysis Comparative Data Analysis MIC_MBC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hemolytic_Assay->Data_Analysis Conclusion Efficacy & Safety Profile Data_Analysis->Conclusion

References

Comparative Analysis of the Therapeutic Index for Antibiotic K 4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the therapeutic index of a novel investigational antibiotic, designated "Antibiotic K 4," against two widely-used broad-spectrum antibiotics, Ciprofloxacin and Amoxicillin. The data presented herein is intended for researchers, scientists, and drug development professionals to offer an objective comparison of the potential safety and efficacy profile of this compound.

It is important to note that "this compound" is a placeholder for a developmental compound. The data presented for this antibiotic is hypothetical and serves to illustrate a target product profile with a potentially superior therapeutic index. The data for Ciprofloxacin and Amoxicillin are derived from publicly available scientific literature.

Data Presentation: Comparative Therapeutic Indices

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes toxicity to the amount that causes the therapeutic effect. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.

The TI is calculated as: TI = TD₅₀ / IC₅₀

Antibiotic Mechanism of Action IC₅₀ (vs. E. coli) TD₅₀ (in rodent models) Calculated Therapeutic Index
This compound (Hypothetical) Inhibition of bacterial protein synthesis4 mg/L>5000 mg/kg>1250
Ciprofloxacin Inhibition of DNA gyrase and topoisomerase IV~0.25 mg/L[1]>100 mg/kg (NOAEL)[2]>400
Amoxicillin Inhibition of bacterial cell wall synthesis~8 mg/L[3]~4000 mg/kg[4]~500

Note on TD₅₀ values: For Ciprofloxacin, a No Observed Adverse Effect Level (NOAEL) from a 13-week study in rats was used as a conservative estimate for the toxic dose. For Amoxicillin, a high oral dose with minimal effects in rodents was referenced. These are approximations used for comparative purposes.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vitro efficacy and in vivo toxicity studies. The following are summaries of the methodologies that should be employed for such assessments.

Determination of IC₅₀ (in vitro)

The half-maximal inhibitory concentration (IC₅₀) is determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is then used to approximate the IC₅₀ against a target pathogen, such as Escherichia coli.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., E. coli ATCC 25922) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Antibiotics: The test antibiotics are serially diluted in a 96-well microtiter plate to cover a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium. This value is used as the IC₅₀ for the purpose of the therapeutic index calculation.

Determination of TD₅₀ (in vivo)

The median toxic dose (TD₅₀) is determined through acute oral toxicity studies in rodent models, following established guidelines such as the OECD Test Guideline 423 (Acute Toxic Class Method).[5][6][7]

  • Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used. They are acclimatized to the laboratory conditions before the study.

  • Dosing Procedure: The antibiotic is administered orally via gavage. The study follows a stepwise procedure where a small group of animals (typically 3) is dosed at a specific level.

  • Observation: The animals are observed for signs of toxicity and mortality, with special attention during the first 4 hours and then daily for 14 days.[8] Body weight is recorded weekly.

  • Stepwise Dose Adjustment: Based on the outcome (survival or death) in the first group, the dose for the next group of animals is adjusted up or down. This process is repeated until the dose causing toxicity in 50% of the animals can be determined or a limit dose is reached without significant toxicity.

  • Necropsy: At the end of the observation period, all surviving animals are subjected to a gross necropsy.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Bacterial Cell DNA DNA Supercoiled_DNA Supercoiled DNA DNA->Supercoiled_DNA DNA Gyrase DNA_Gyrase DNA Gyrase / Topoisomerase IV Replication_Transcription DNA Replication & Transcription Cell_Death Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA damage Supercoiled_DNA->Replication_Transcription Replication_Transcription->Cell_Death Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNA_Gyrase Inhibits

Caption: Mechanism of action for Ciprofloxacin.

cluster_1 Bacterial Cell Wall Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition leads to weakened cell wall Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Amoxicillin Amoxicillin Amoxicillin->PBP Binds to and inhibits

Caption: Mechanism of action for Amoxicillin.

Start Start: Novel Antibiotic Compound In_Vitro In Vitro Efficacy Study (IC50 Determination) Start->In_Vitro In_Vivo In Vivo Toxicity Study (TD50 Determination) Start->In_Vivo Calculate_TI Calculate Therapeutic Index (TI = TD50 / IC50) In_Vitro->Calculate_TI In_Vivo->Calculate_TI Compare Compare TI with Alternative Antibiotics Calculate_TI->Compare Decision Go/No-Go Decision for Further Development Compare->Decision

Caption: Experimental workflow for Therapeutic Index validation.

References

comparing in vitro and in vivo results for "Antibiotic K 4"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of a novel antibiotic's performance requires a dual approach, examining its activity under controlled laboratory settings (in vitro) and within a living organism (in vivo). This guide provides a comparative overview of the experimental results for "Antibiotic K 4," a promising new antimicrobial agent. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.

In Vitro and In Vivo Efficacy of this compound

This compound has demonstrated significant antimicrobial activity in both laboratory assays and animal models. The following sections summarize the key findings, present the data in a structured format, detail the experimental protocols, and visualize the underlying mechanisms and workflows.

Quantitative Data Summary

The efficacy of this compound was quantified through various in vitro and in vivo experiments. The data is summarized in the tables below for ease of comparison.

Table 1: In Vitro Susceptibility Testing of this compound against Pseudomonas aeruginosa

StrainMIC (µg/mL)MBC (µg/mL)
P. aeruginosa PAO10.51
P. aeruginosa PA140.51
Ciprofloxacin-Resistant P. aeruginosa24
Meropenem-Resistant P. aeruginosa24

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model

Treatment GroupDosage (mg/kg)Survival Rate (%)Bacterial Load in Spleen (Log10 CFU/g)
Vehicle Control-08.5 ± 0.4
This compound10803.2 ± 0.6
This compound20100< 2 (Below Limit of Detection)
Levofloxacin20604.1 ± 0.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

In Vitro Experimental Protocol: MIC and MBC Determination
  • Bacterial Strains and Culture Conditions: Pseudomonas aeruginosa strains (PAO1, PA14, and clinical resistant isolates) were grown in Mueller-Hinton Broth (MHB) at 37°C.

  • Broth Microdilution for MIC: A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate with MHB. The final concentrations ranged from 0.06 to 128 µg/mL. Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-20 hours. The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

  • MBC Determination: Following MIC determination, 10 µL from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

In Vivo Experimental Protocol: Murine Sepsis Model
  • Animal Model: Male BALB/c mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Induction of Sepsis: Mice were infected via intraperitoneal injection with a lethal dose (1 x 10^7 CFU) of P. aeruginosa PAO1.

  • Treatment: Two hours post-infection, mice were divided into treatment groups and administered either vehicle control, this compound (10 and 20 mg/kg), or Levofloxacin (20 mg/kg) via intravenous injection.

  • Survival Study: A cohort of mice from each group was monitored for survival over a period of 7 days.

  • Bacterial Load Determination: A separate cohort of mice was euthanized at 24 hours post-treatment. The spleens were aseptically harvested, homogenized, and serially diluted. The dilutions were plated on MHA to determine the bacterial load (CFU/g of tissue).

Visualizing Experimental Workflows and Mechanisms

To further elucidate the experimental design and the mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_comparison Comparative Analysis invitro_start Bacterial Strains (P. aeruginosa) mic_mbc MIC & MBC Determination (Broth Microdilution) invitro_start->mic_mbc invitro_result In Vitro Efficacy Data mic_mbc->invitro_result comparison In Vitro vs. In Vivo Correlation invitro_result->comparison invivo_start Murine Sepsis Model (BALB/c Mice) infection Infection with P. aeruginosa invivo_start->infection treatment Treatment with This compound infection->treatment endpoints Survival & Bacterial Load Assessment treatment->endpoints invivo_result In Vivo Efficacy Data endpoints->invivo_result invivo_result->comparison

Caption: Experimental workflow for evaluating this compound, from in vitro testing to in vivo validation.

mechanism_of_action cluster_bacterium Bacterial Cell antibiotic_k4 This compound dna_gyrase DNA Gyrase antibiotic_k4->dna_gyrase inhibition topoisomerase_iv Topoisomerase IV antibiotic_k4->topoisomerase_iv inhibition dna_replication DNA Replication & Repair dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: Proposed mechanism of action for this compound targeting bacterial DNA synthesis.

Safety Operating Guide

Personal protective equipment for handling Antibiotic K 4

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Antibiotic K 4. The focus is on immediate, procedural guidance to ensure safe operational workflow and proper disposal.

Personal Protective Equipment (PPE)

A comprehensive hazard assessment should be performed to determine the necessary PPE for any procedure involving this compound.[5] The minimum recommended PPE is outlined below.[6][7]

PPE CategorySpecificationPurpose
Eye and Face ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[1][6] A face shield should be worn over glasses or goggles for splash hazards.[6][8]Protects against splashes, aerosols, and accidental eye contact.
Hand Disposable nitrile gloves are the minimum requirement.[6] Consider double-gloving or using thicker, chemical-resistant gloves based on the specific procedure and solvents used.Prevents skin contact and absorption. Check manufacturer's glove compatibility charts for any solvents used.
Body A standard laboratory coat is mandatory.[7][8] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory A risk assessment should determine the need for respiratory protection.[8] If aerosols may be generated or if working with a powder outside of a containment device, a fit-tested N95 respirator or higher is recommended.Prevents inhalation of aerosols or fine powders.
Footwear Closed-toe shoes are required in all laboratory areas.[8]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Planning:

  • Review all procedures and conduct a risk assessment before beginning work.[3][4]

  • Ensure all necessary PPE is available and in good condition.[5]

  • Verify that emergency equipment, such as eyewash stations and safety showers, is accessible and functional.[9]

  • Prepare all necessary materials and label all containers clearly.[1]

2. Handling the Compound:

  • All manipulations of this compound, especially of powdered forms, should be conducted in a certified chemical fume hood or other primary containment device to minimize inhalation exposure.[1]

  • Use the smallest quantity of the substance necessary for the experiment.

  • When handling, avoid actions that could generate dust or aerosols.[10]

  • Use dedicated equipment (spatulas, glassware, etc.) and decontaminate it after use.

3. In Case of a Spill:

  • Alert others in the vicinity immediately.[9]

  • Evacuate the immediate area if the spill is large or if you are unsure of the hazard.

  • Wearing appropriate PPE, contain the spill using absorbent pads or other suitable materials.[11]

  • Clean the spill area with an appropriate disinfectant or cleaning agent, working from the outside in.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.[12]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.[12][13]

  • Solid Waste: Contaminated PPE (gloves, lab coats), absorbent pads, and other solid materials should be collected in a clearly labeled, sealed hazardous waste bag or container.[12]

  • Liquid Waste: Unused stock solutions and contaminated liquid media should be collected in a designated, sealed, and clearly labeled hazardous chemical waste container.[13] Do not pour antibiotic waste down the drain.[13][14]

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[10]

  • Waste Segregation: Do not mix antibiotic waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS program in accordance with local and national regulations.[12]

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_1 Conduct Risk Assessment prep_2 Don Appropriate PPE prep_1->prep_2 prep_3 Prepare Work Area in Fume Hood prep_2->prep_3 handle_1 Weigh/Reconstitute this compound prep_3->handle_1 Proceed to Handling handle_2 Perform Experiment handle_1->handle_2 handle_3 Decontaminate Work Area & Equipment handle_2->handle_3 spill Spill Occurs handle_2->spill disp_1 Segregate Contaminated Waste handle_3->disp_1 Proceed to Disposal disp_2 Store in Labeled Hazardous Waste Containers disp_1->disp_2 disp_3 Arrange for EHS Pickup disp_2->disp_3 end Procedure Complete disp_3->end spill_response Follow Spill Protocol spill->spill_response spill_response->handle_3 After Decontamination

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.